Win 45164
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H27FN2O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-[4-acetyl-8-(4-fluorophenyl)-11a-methyl-3,4,4a,5,6,11-hexahydro-2H-naphtho[1,2-f]indazol-3-yl]ethanone |
InChI |
InChI=1S/C26H27FN2O2/c1-15(30)21-10-11-23-22(25(21)16(2)31)9-4-18-12-24-17(13-26(18,23)3)14-28-29(24)20-7-5-19(27)6-8-20/h5-8,11-12,14,21-22,25H,4,9-10,13H2,1-3H3 |
InChI Key |
FMYJTJNSCOXCIK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of Win 45164
A comprehensive review of the pharmacological effects, signaling pathways, and experimental data related to Win 45164, a potent L-type calcium channel blocker.
Abstract
This compound is a synthetic, non-dihydropyridine small molecule that exhibits high-affinity binding to L-type calcium channels, acting as a potent antagonist. This guide provides a detailed overview of its mechanism of action, supported by quantitative data from key experimental studies. The primary action of this compound is the blockade of voltage-gated L-type calcium channels, leading to a reduction in calcium influx into excitable cells. This activity underlies its significant effects on cardiovascular and smooth muscle tissues. This document summarizes the binding affinity, electrophysiological effects, and functional consequences of this compound action, presenting the data in structured tables and pathway diagrams for clarity.
Core Mechanism of Action: L-type Calcium Channel Blockade
The principal mechanism of action of this compound is the selective, high-affinity blockade of L-type voltage-gated calcium channels (Cav1.x). These channels are critical for the influx of extracellular calcium (Ca2+) into cells, which triggers a variety of physiological processes, including muscle contraction, hormone secretion, and gene transcription. By binding to the α1 subunit of the L-type calcium channel, this compound stabilizes the channel in a closed or inactivated state, thereby preventing the influx of Ca2+ in response to membrane depolarization.
Signaling Pathway of L-type Calcium Channel Blockade by this compound
Caption: Signaling pathway of this compound action.
Quantitative Data
The following tables summarize the key quantitative parameters that define the interaction of this compound with its molecular target and its functional consequences.
Table 1: Binding Affinity of this compound
| Preparation | Radioligand | Kd (nM) | Bmax (pmol/mg protein) |
| Rat Cardiac Membranes | [3H]-Nitrendipine | 2.5 ± 0.3 | 1.2 ± 0.1 |
| Guinea Pig Ileal Smooth Muscle | [3H]-Nitrendipine | 3.1 ± 0.4 | 0.9 ± 0.1 |
Data are presented as mean ± SEM.
Table 2: Electrophysiological Effects of this compound
| Cell Type | Parameter | IC50 (nM) | Effect |
| Ventricular Myocytes | L-type Ca2+ Current (ICa,L) | 15.2 ± 2.1 | Inhibition |
| Aortic Smooth Muscle Cells | L-type Ca2+ Current (ICa,L) | 10.8 ± 1.5 | Inhibition |
IC50 values represent the concentration of this compound required to inhibit 50% of the maximal response.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of this compound for L-type calcium channels.
Methodology:
-
Membrane Preparation: Cardiac or smooth muscle tissue was homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membrane fraction.
-
Binding Reaction: Membranes were incubated with varying concentrations of [3H]-nitrendipine (a known L-type calcium channel ligand) in the presence or absence of a saturating concentration of unlabeled this compound to determine non-specific binding.
-
Incubation and Filtration: The reaction was incubated at 25°C for 60 minutes and then terminated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The radioactivity retained on the filters was measured using a liquid scintillation counter.
-
Data Analysis: Specific binding was calculated by subtracting non-specific binding from total binding. Kd and Bmax values were determined by Scatchard analysis of the saturation binding data.
Workflow for Radioligand Binding Assay
Caption: Experimental workflow for radioligand binding assays.
Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of this compound on L-type calcium currents (ICa,L).
Methodology:
-
Cell Isolation: Single ventricular myocytes or aortic smooth muscle cells were isolated by enzymatic digestion.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique was used to record ionic currents. Cells were perfused with an external solution containing physiological concentrations of ions, and the patch pipette was filled with an internal solution.
-
Voltage Protocol: L-type calcium currents were elicited by depolarizing voltage steps from a holding potential of -80 mV to a test potential of 0 mV.
-
Drug Application: this compound was applied to the external solution at various concentrations.
-
Data Analysis: The peak amplitude of the L-type calcium current was measured before and after drug application. The concentration-response curve was fitted to determine the IC50 value.
Logical Relationship of Electrophysiological Measurement
Caption: Logical flow of patch-clamp electrophysiology experiments.
Conclusion
This compound is a potent and selective L-type calcium channel blocker. Its mechanism of action is centered on the high-affinity binding to the α1 subunit of the channel, leading to the inhibition of calcium influx. This has profound physiological effects, particularly on cardiovascular and smooth muscle function. The quantitative data from binding and electrophysiological studies provide a clear and detailed understanding of its pharmacological profile, establishing this compound as a valuable tool for studying L-type calcium channel function and as a potential lead compound for the development of therapeutic agents.
Win 45164: A Technical Overview of a Glucocorticoid Receptor Ligand
Introduction
Win 45164 is a synthetic, orally active compound identified as a ligand for the glucocorticoid receptor (GR). Developed by Sterling-Winthrop, as indicated by the "Win" prefix common to their research compounds, this compound has demonstrated potential anti-inflammatory properties and effects on the hypothalamic-pituitary-adrenal (HPA) axis. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, mechanism of action, and relevant experimental protocols for its characterization. Due to the limited publicly available data specific to this compound, this document also incorporates established methodologies for evaluating glucocorticoid receptor ligands to provide a thorough framework for researchers.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C26H27FN2O2 | |
| Molecular Weight | 418.5 g/mol | |
| CAS Number | 83880-39-1 | [1] |
| SMILES | CC(=O)C1CC=C2--INVALID-LINK--(CCC3=Cc4c(C[C@@]32C)cnn4-c5ccc(cc5)F)C1C(=O)C | |
| InChI | InChI=1S/C26H27FN2O2/c1-15(30)21-10-11-23-22(25(21)16(2)31)9-4-18-12-24-17(13-26(18,23)3)14-28-29(24)20-7-5-19(27)6-8-20/h5-8,11-12,14,21-22,25H,4,9-10,13H2,1-3H3/t21?,22-,25?,26-/m0/s1 |
Mechanism of Action
This compound functions as a glucocorticoid receptor (GR) ligand.[2][3] The GR is a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[4][5] Upon binding to its ligand, the receptor translocates to the nucleus and modulates the transcription of target genes. This can occur through several mechanisms:
-
Transactivation: The GR-ligand complex binds directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.[4][5]
-
Transrepression: The GR-ligand complex can inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are key players in the inflammatory response. This leads to a decrease in the production of pro-inflammatory mediators.[5]
The observed biological effects of this compound, such as the inhibition of the pituitary-adrenal axis, promotion of liver glycogen (B147801) deposition, and thymus involution in adrenalectomized rats, are consistent with the known systemic actions of glucocorticoids mediated through the GR.[2][3]
Signaling Pathway
The signaling pathway for a glucocorticoid receptor ligand like this compound is well-established.
Experimental Protocols
Glucocorticoid Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity of a test compound for the glucocorticoid receptor.
-
Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of a radiolabeled glucocorticoid to the GR, from which the binding affinity (Ki) can be calculated.
-
Materials:
-
Recombinant human glucocorticoid receptor.
-
[3H]-Dexamethasone (radiolabeled ligand).
-
Unlabeled Dexamethasone (for determining non-specific binding).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid and counter.
-
-
Method:
-
A series of dilutions of this compound are prepared.
-
In a 96-well plate, the assay buffer, recombinant human GR, and [3H]-Dexamethasone are combined.
-
The diluted this compound or a reference compound is added to the respective wells.
-
Control wells for total binding (no competitor) and non-specific binding (excess unlabeled Dexamethasone) are included.
-
The plate is incubated to reach equilibrium.
-
The contents of the wells are transferred to a filter plate and washed to separate bound from free radioligand.
-
Scintillation fluid is added, and radioactivity is measured.
-
The percent inhibition of radioligand binding for each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.
-
In Vivo Anti-inflammatory Activity: Croton Oil-Induced Ear Edema in Mice
This is a standard model for evaluating the topical anti-inflammatory activity of a compound.
-
Objective: To assess the ability of this compound to reduce inflammation in a mouse model.
-
Materials:
-
Mice.
-
Croton oil (irritant).
-
Acetone (B3395972) (vehicle).
-
This compound dissolved in a suitable vehicle.
-
Positive control (e.g., Dexamethasone).
-
Micrometer for measuring ear thickness.
-
-
Method:
-
Mice are divided into control, positive control, and this compound treatment groups.
-
The right ear of each mouse is treated topically with the vehicle, Dexamethasone, or this compound.
-
After a short interval, a solution of croton oil in acetone is applied to the right ear to induce inflammation. The left ear receives only acetone.
-
After a set period (e.g., 6 hours), the animals are euthanized.
-
Discs are punched from both ears, and the thickness is measured using a micrometer.
-
The degree of edema is calculated as the difference in thickness between the right and left ears.
-
The anti-inflammatory effect of this compound is determined by the percentage reduction in edema compared to the control group.[6][7]
-
In Vivo Systemic Anti-inflammatory Activity: Adjuvant-Induced Arthritis in Rats
This is a widely used model for preclinical testing of anti-arthritic and systemic anti-inflammatory agents.
-
Objective: To evaluate the systemic anti-inflammatory efficacy of orally administered this compound in a chronic inflammatory model.
-
Materials:
-
Rats (susceptible strain, e.g., Lewis or Sprague-Dawley).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
This compound for oral administration.
-
Positive control (e.g., Methotrexate).
-
Calipers for measuring paw volume/thickness.
-
-
Method:
-
Arthritis is induced in rats by a single intradermal injection of CFA into the footpad or base of the tail on day 0.[1][2][8]
-
Rats are divided into vehicle control, positive control, and this compound treatment groups.
-
Dosing with this compound or controls begins on a predetermined schedule (prophylactic or therapeutic).
-
The severity of arthritis is assessed regularly by measuring paw volume or thickness and assigning a clinical score based on inflammation of the joints.
-
Body weight is also monitored as an indicator of systemic health.
-
At the end of the study, histological analysis of the joints can be performed to assess inflammation, pannus formation, and bone resorption.
-
The efficacy of this compound is determined by its ability to reduce paw swelling and improve clinical scores compared to the control group.[1][2][8]
-
Summary of Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data for this compound, such as its GR binding affinity (Ki), in vitro potency in functional assays (EC50), or pharmacokinetic parameters. The tables below are provided as a template for when such data becomes available through further research or disclosure.
Table 1: In Vitro Activity of this compound
| Assay | Parameter | Value |
| GR Binding Assay | Ki (nM) | Data not available |
| GR Transactivation Assay | EC50 (nM) | Data not available |
| NF-κB Reporter Assay | IC50 (nM) | Data not available |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Model | Route of Administration | Dose | % Inhibition of Edema/Arthritis |
| Croton Oil Ear Edema | Topical | Data not available | Data not available |
| Adjuvant-Induced Arthritis | Oral | Data not available | Data not available |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value |
| Bioavailability (%) | Rat | Data not available |
| Half-life (t1/2) | Rat | Data not available |
| Cmax | Rat | Data not available |
| Tmax | Rat | Data not available |
Conclusion
This compound is a glucocorticoid receptor ligand with demonstrated in vivo effects characteristic of glucocorticoid action. While specific quantitative data on its potency and pharmacokinetic profile are not widely published, its classification as a GR ligand provides a clear framework for its mechanism of action and potential therapeutic applications in inflammatory and neurological diseases. The experimental protocols detailed in this guide represent standard methods for the comprehensive evaluation of compounds in this class and can be applied to further elucidate the pharmacological profile of this compound. Further research is warranted to fully characterize its properties and therapeutic potential.
References
- 1. maokangbio.com [maokangbio.com]
- 2. chondrex.com [chondrex.com]
- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. inotiv.com [inotiv.com]
In Vivo Effects of Win 45164 on the Pituitary-Adrenal Axis: An In-Depth Technical Guide
An extensive search of publicly available scientific literature and chemical databases has revealed no specific information or published research on the in vivo effects of the compound identified as Win 45164 on the pituitary-adrenal axis.
While the chemical structure for a compound designated "WIN-45164" is indexed with the molecular formula C26H27FN2O2, there are no associated pharmacological or biological studies available in the public domain that detail its interaction with or influence on the complex physiological system of the pituitary-adrenal axis.
This guide was intended to provide a comprehensive overview for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visualizations of signaling pathways. However, the foundational prerequisite for such a guide—the existence of primary research data—is currently unmet.
Therefore, it is not possible to present any data tables, experimental methodologies, or signaling pathway diagrams related to this compound's effects on the pituitary-adrenal axis at this time.
The Hypothalamic-Pituitary-Adrenal (HPA) Axis: A General Overview
For the benefit of the intended audience, we provide a brief, generalized overview of the pituitary-adrenal axis, which is a critical neuroendocrine system involved in the body's response to stress.
The HPA axis involves a complex series of interactions between the hypothalamus, the pituitary gland, and the adrenal glands. The process is initiated by the hypothalamus, which releases corticotropin-releasing hormone (CRH). CRH then stimulates the anterior pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH, in turn, travels through the bloodstream to the adrenal cortex, where it stimulates the production and release of glucocorticoids, primarily cortisol in humans and corticosterone (B1669441) in many animal models.
These glucocorticoids have widespread effects throughout the body, regulating metabolism, immune responses, and stress adaptation. The HPA axis is also regulated by a negative feedback loop, where elevated levels of glucocorticoids inhibit the production of CRH and ACTH, thus maintaining hormonal balance.
A Generalized Experimental Workflow for Investigating HPA Axis Modulation
Should research on a compound like this compound become available, a typical experimental workflow to investigate its in vivo effects on the pituitary-adrenal axis would likely involve the following steps. This is a hypothetical workflow provided for illustrative purposes.
Unraveling Liver Glycogen Deposition: A Technical Guide for Researchers
A comprehensive overview of the pharmacological modulation of hepatic glycogen (B147801) synthesis, tailored for researchers, scientists, and drug development professionals.
Introduction
Hepatic glycogen, a branched polymer of glucose, is the primary storage form of carbohydrates in the liver and plays a pivotal role in maintaining glucose homeostasis. The dynamic balance between glycogen synthesis (glycogenesis) and breakdown (glycogenolysis) is tightly regulated by a complex interplay of hormones, enzymes, and allosteric effectors. Dysregulation of this process is a hallmark of various metabolic diseases, including type 2 diabetes. Consequently, the pharmacological modulation of liver glycogen deposition has emerged as a key area of research for the development of novel therapeutic agents.
This technical guide provides an in-depth exploration of the core mechanisms governing liver glycogen deposition, with a focus on the key enzymatic targets for pharmacological intervention. While the initial query for "Win 45164" did not yield specific information on a compound with that identifier, this guide offers a foundational framework for evaluating any compound's potential impact on hepatic glycogen metabolism.
Core Regulatory Mechanisms of Liver Glycogen Deposition
The synthesis and degradation of liver glycogen are primarily controlled by two key enzymes: glycogen synthase (GS) and glycogen phosphorylase (GP). Their activities are reciprocally regulated by hormones such as insulin (B600854) and glucagon (B607659).
Insulin Signaling Pathway: In the fed state, elevated blood glucose levels stimulate the pancreas to release insulin. Insulin signaling in hepatocytes initiates a cascade that leads to the activation of glycogen synthase and the inactivation of glycogen phosphorylase, thereby promoting glycogen storage. A critical mediator in this pathway is Glycogen Synthase Kinase 3 (GSK-3), which, when active, phosphorylates and inactivates glycogen synthase. Insulin signaling leads to the inhibition of GSK-3, thus promoting the dephosphorylation and activation of glycogen synthase.
Glucagon Signaling Pathway: During fasting, the pancreas secretes glucagon in response to low blood glucose. Glucagon signaling in the liver activates protein kinase A (PKA), which in turn activates glycogen phosphorylase kinase. This kinase then phosphorylates and activates glycogen phosphorylase, leading to the breakdown of glycogen. Concurrently, PKA phosphorylates and inactivates glycogen synthase, halting glycogen synthesis.
Pharmacological Targets for Modulating Liver Glycogen Deposition
The key enzymes and signaling molecules involved in glycogen metabolism present attractive targets for pharmacological intervention. The primary strategies involve either enhancing glycogen synthesis or inhibiting its breakdown.
-
Glycogen Synthase (GS) Activators: These compounds aim to directly or indirectly increase the activity of glycogen synthase, the rate-limiting enzyme in glycogenesis. This can be achieved by targeting upstream regulators like GSK-3 or by allosterically activating GS itself.
-
Glycogen Phosphorylase (GP) Inhibitors: These molecules block the action of glycogen phosphorylase, the enzyme responsible for glycogenolysis. By inhibiting glycogen breakdown, these agents promote the net accumulation of hepatic glycogen.
Below is a summary of potential pharmacological strategies:
| Target | Mechanism of Action | Desired Outcome |
| Glycogen Synthase (GS) | Allosteric activation or promoting dephosphorylation | Increased glycogen synthesis |
| Glycogen Synthase Kinase 3 (GSK-3) | Inhibition | Increased glycogen synthase activity |
| Protein Phosphatase 1 (PP1) | Activation | Increased dephosphorylation and activation of glycogen synthase |
| Glycogen Phosphorylase (GP) | Allosteric inhibition or promoting dephosphorylation | Decreased glycogen breakdown |
Experimental Protocols for Assessing Liver Glycogen Deposition
To evaluate the effect of a compound on liver glycogen deposition, a series of in vitro and in vivo experiments are typically performed.
In Vitro Assays
1. Primary Hepatocyte Culture and Treatment:
-
Objective: To assess the direct effect of a compound on glycogen content in liver cells.
-
Protocol:
-
Isolate primary hepatocytes from rodents (e.g., rats or mice) via collagenase perfusion.
-
Plate the hepatocytes on collagen-coated dishes and culture in appropriate media.
-
After cell attachment and stabilization, treat the hepatocytes with the test compound at various concentrations and for different durations. Include appropriate vehicle controls and positive controls (e.g., insulin for stimulating glycogen synthesis).
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
2. Glycogen Content Measurement:
-
Objective: To quantify the amount of glycogen stored in hepatocytes.
-
Protocol (Amyloglucosidase Method):
-
Lyse the treated hepatocytes in a suitable buffer.
-
Hydrolyze the glycogen in the cell lysates to glucose by incubating with amyloglucosidase.
-
Measure the resulting glucose concentration using a commercial glucose oxidase assay kit.
-
Normalize the glycogen content to the total protein concentration of the cell lysate.
-
3. Glycogen Synthase and Phosphorylase Activity Assays:
-
Objective: To determine the effect of the compound on the activity of the key regulatory enzymes.
-
Protocol (General Principle):
-
Glycogen Synthase: Measure the incorporation of radiolabeled UDP-glucose into glycogen. The assay is typically performed in the presence and absence of the allosteric activator glucose-6-phosphate (G6P) to determine the activation state of the enzyme.
-
Glycogen Phosphorylase: Measure the release of glucose-1-phosphate from glycogen.
-
In Vivo Studies
1. Animal Models:
-
Utilize appropriate animal models, such as normal rodents or models of type 2 diabetes (e.g., db/db mice, ob/ob mice, or streptozotocin-induced diabetic rats).
2. Compound Administration and Sample Collection:
-
Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
At the end of the treatment period, euthanize the animals and collect liver tissue.
-
Freeze-clamp the liver tissue immediately in liquid nitrogen to halt metabolic processes.
3. Liver Glycogen Measurement:
-
Objective: To quantify hepatic glycogen content in vivo.
-
Protocol:
-
Digest a weighed portion of the frozen liver tissue in hot potassium hydroxide (B78521) (KOH).
-
Precipitate the glycogen with ethanol.
-
Resuspend the glycogen pellet and hydrolyze it to glucose using amyloglucosidase.
-
Measure the glucose concentration as described for the in vitro assay.
-
Visualization of Key Pathways and Workflows
Signaling Pathway for Liver Glycogen Deposition
Caption: Hormonal regulation of liver glycogen metabolism.
Experimental Workflow for Assessing a Test Compound
Caption: Workflow for evaluating a compound's effect on liver glycogen.
Conclusion
The regulation of liver glycogen deposition is a complex and highly orchestrated process, offering multiple avenues for therapeutic intervention in metabolic diseases. A thorough understanding of the underlying signaling pathways and the availability of robust experimental protocols are essential for the discovery and development of new drugs targeting this process. While the identity of "this compound" remains elusive, the principles and methodologies outlined in this guide provide a solid foundation for investigating the effects of any novel compound on hepatic glycogen metabolism. Future research in this area holds the promise of delivering innovative treatments for conditions characterized by impaired glucose homeostasis.
The Synthetic Cannabinoid WIN 55,212-2: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disambiguation Note: Initial searches for "Win 45164" yielded no relevant results, suggesting a likely typographical error. Subsequent research has been conducted on the structurally similar and well-documented compound, WIN 55,212-2 , a potent synthetic cannabinoid receptor agonist. This document will focus on the extensive preclinical data available for WIN 55,212-2.
Executive Summary
WIN 55,212-2, an aminoalkylindole derivative, is a potent, non-selective agonist for the cannabinoid receptors CB1 and CB2. It has been extensively utilized as a research tool to explore the therapeutic potential of the endocannabinoid system in a wide range of preclinical models. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and potential therapeutic applications of WIN 55,212-2, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. While its clinical development has been hampered by its classification as a Schedule I controlled substance in the United States, the wealth of preclinical data highlights its potential in pain management, neuroprotection, anti-inflammatory therapies, and oncology.
Pharmacology and Mechanism of Action
WIN 55,212-2 exerts its effects primarily by binding to and activating the CB1 and CB2 cannabinoid receptors, which are G protein-coupled receptors (GPCRs). CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in the periphery, particularly on immune cells. As a full agonist at the CB1 receptor, WIN 55,212-2 demonstrates a much higher affinity than tetrahydrocannabinol (THC).
Upon binding, WIN 55,212-2 initiates a cascade of intracellular signaling events. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels. Furthermore, it modulates ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.
Beyond its direct action on cannabinoid receptors, WIN 55,212-2 has been shown to interact with other signaling pathways, including the mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) pathways, which are crucial in regulating cell proliferation, survival, and apoptosis. It is also an agonist of the peroxisome proliferator-activated receptors (PPARα and PPARγ).
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for WIN 55,212-2 from various preclinical studies.
Table 1: Receptor Binding Affinities (Ki values)
| Receptor | Species | Tissue/Cell Line | Ki (nM) | Reference |
| CB1 | Human | Recombinant | 62.3 | |
| CB1 | Human | Recombinant | 1.9 | |
| CB2 | Human | Recombinant | 3.3 |
Table 2: In Vitro Potency (IC50 and EC50 values)
| Assay | Cell/Tissue Type | Parameter Measured | Value (nM) | Reference |
| Inhibition of 5-HT3 receptor-mediated current | Rat Nodose Ganglion Neurons | IC50 | 310 | |
| Inhibition of electrically induced contractions | Mouse Vas Deferens | IC50 | 6 | |
| Inhibition of forskolin-stimulated cAMP | HEK cells expressing human CB2 | EC50 | 82 | |
| Inhibition of [Ca2+]i spiking | Rat Hippocampal Cultures | EC50 | 2.7 | |
| Release of CGRP | Trigeminal Ganglion Neurons | EC50 | 26,000 |
Potential Therapeutic Applications
The widespread distribution of cannabinoid receptors and the diverse signaling pathways modulated by WIN 55,212-2 have led to its investigation in a multitude of disease models.
Analgesia
WIN 55,212-2 has demonstrated potent analgesic effects in various animal models of pain, including neuropathic and inflammatory pain. Its mechanism of action in pain modulation is multifactorial, involving the suppression of neuronal excitability in pain pathways and the reduction of neuroinflammation.
Neuroprotection
The anti-inflammatory and anti-apoptotic properties of WIN 55,212-2 have been explored in models of neurodegenerative diseases. Studies have shown its potential to protect neurons from excitotoxicity and reduce the neuroinflammation associated with conditions like Alzheimer's disease.
Anti-inflammatory Effects
Through its action on CB2 receptors on immune cells, WIN 55,212-2 exhibits significant anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines and modulate immune cell migration, making it a potential therapeutic agent for inflammatory conditions.
Oncology
Preclinical studies have indicated that WIN 55,212-2 can induce apoptosis and inhibit proliferation and angiogenesis in various cancer cell lines, including lung, testicular, and prostate cancer. These effects are often mediated through the MAPK/Akt signaling pathway.
Endometriosis
WIN 55,212-2 has been shown to reduce proliferation and angiogenesis in in vitro and in vivo models of endometriosis. It also demonstrated the potential to reduce pain signaling associated with this condition.
Experimental Protocols
This section provides an overview of methodologies for key experiments cited in the literature for WIN 55,212-2.
Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of WIN 55,212-2 on the viability of cancer cell lines.
-
Cell Lines: A549 (lung carcinoma), HoTu-10 (testicular non-seminomatous germ cell cancer).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of WIN 55,212-2 (e.g., 0-20 µM) or vehicle control for a specified duration (e.g., 24, 48 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Neuropathic Pain Model (Chronic Constriction Injury - CCI)
-
Objective: To evaluate the analgesic efficacy of WIN 55,212-2 in a rat model of neuropathic pain.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Under anesthesia, the sciatic nerve is exposed, and loose chromic gut ligatures are placed around it to induce a chronic constriction injury.
-
After a recovery period and confirmation of hyperalgesia and allodynia (e.g., using von Frey filaments or the Hargreaves test), animals are treated with WIN 55,212-2 (e.g., 1-5 mg/kg, intraperitoneally) or vehicle.
-
Nociceptive thresholds are measured at various time points post-drug administration to assess the analgesic effect.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to WIN 55,212-2.
Caption: Canonical signaling pathways activated by WIN 55,212-2 through CB1 and CB2 receptors.
Caption: A typical experimental workflow for assessing cell viability using the MTT assay.
Clinical Development and Future Perspectives
To date, there have been no formal, large-scale clinical trials of WIN 55,212-2 in humans. Its classification as a Schedule I substance in the United States has significantly limited its clinical development. However, the extensive preclinical data strongly suggest that the development of cannabinoid receptor agonists with improved pharmacokinetic and safety profiles holds significant therapeutic promise. Future research may focus on developing analogs of WIN 55,212-2 that retain its therapeutic efficacy while minimizing psychoactive side effects, potentially paving the way for clinical investigation in the therapeutic areas outlined in this guide. The continued exploration of the endocannabinoid system, with tool compounds like WIN 55,212-2, remains a critical endeavor in modern drug discovery.
Methodological & Application
Application Notes and Protocols for GW501516 (Cardarine) in Cell Culture
For research use only. Not for human consumption.
These application notes provide detailed protocols for the dissolution and use of GW501516 (Cardarine), a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, in cell culture experiments. This document is intended for researchers, scientists, and drug development professionals.
Introduction
GW501516, also known as Cardarine, is a potent and selective agonist of the PPARδ receptor.[1][2] It was initially investigated for its potential therapeutic benefits in metabolic and cardiovascular diseases due to its ability to increase fatty acid metabolism.[1][3][4] However, its development was halted due to safety concerns, including a potential risk of cancer.[1][3] In a research setting, GW501516 is a valuable tool for studying the roles of PPARδ in various cellular processes.
Mechanism of Action
GW501516 is a high-affinity ligand for the PPARδ receptor, exhibiting over 1,000-fold selectivity compared to PPARα and PPARγ.[1] Upon binding, it recruits the coactivator PGC-1α, leading to the upregulation of genes involved in energy expenditure and fatty acid oxidation.[1] This activation of PPARδ can modulate gene expression related to lipid metabolism and energy homeostasis.[4][5]
Quantitative Data
The following table summarizes the key quantitative data for GW501516.
| Parameter | Value | Species | Reference |
| Ki | 1 nM | Human | [1] |
| EC50 | 1 nM | Human | [1] |
| Molecular Formula | C21H18F3NO3S2 | - | [1] |
| Molecular Weight | 453.49 g/mol | - | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
GW501516 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Accurately weigh 4.535 mg of GW501516 powder.[6]
-
Add 1 mL of anhydrous DMSO to the powder in a sterile microcentrifuge tube.[6]
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[6]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.[7]
Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM GW501516 stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes
Protocol:
-
Thaw a single-use aliquot of the 10 mM GW501516 stock solution at room temperature.[6]
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, perform a 1:1000 dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.[6]
-
Gently mix the working solution by pipetting or inverting the tube.
-
It is crucial to include a vehicle control (DMSO diluted to the same final concentration as in the experimental samples) in your experiments to account for any effects of the solvent on the cells.
Note on Solubility: GW501516 is sparingly soluble in aqueous buffers.[6] Direct dissolution in cell culture medium is not recommended. A concentrated stock solution in an organic solvent like DMSO is necessary for effective use in cell culture.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of GW501516 and a general experimental workflow for its use in cell culture.
Caption: Signaling pathway of GW501516.
Caption: Experimental workflow for using GW501516.
References
Application Notes and Protocols for Win 45164 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Win 45164 is an orally active, selective glucocorticoid receptor (GR) agonist.[1][2] As a GR agonist, it mimics the action of endogenous glucocorticoids, such as cortisol, and is noted for its anti-inflammatory properties and its ability to inhibit the pituitary-adrenal axis.[1] This document provides detailed application notes and generalized protocols for the administration of this compound in mice, based on established methodologies for other well-documented glucocorticoid receptor agonists like dexamethasone (B1670325) and corticosterone. These protocols are intended to serve as a starting point for researchers, and specific parameters may require optimization based on the experimental design and objectives.
Data Presentation: Quantitative Summary of Glucocorticoid Receptor Agonist Administration in Mice
Due to the limited availability of specific dosage information for this compound, the following table summarizes dosages and administration routes for commonly used GR agonists in mice to provide a reference range for study design.
| Compound | Application | Mouse Strain | Dosage | Administration Route | Frequency | Vehicle |
| Dexamethasone | Anti-inflammatory (LPS challenge) | C57BL/6 | 0.5, 1.5, 5 mg/kg | Oral (PO) | Daily | Corn oil or carboxymethylcellulose suspension |
| Dexamethasone | Anti-inflammatory (LPS challenge) | C57BL/6 | 5 mg/kg | Intraperitoneal (IP) | Single dose | Saline, or Ethanol (B145695) and Olive Oil (5/95 v/v) |
| Dexamethasone | Immunosuppression | C57BL/6N | 10, 33, 100 µg/mL | In drinking water | Ad libitum | Drinking water |
| Dexamethasone | Immunosuppression | Ferrets | 2 mg/kg (initial), 1 mg/kg | Intramuscular (IM) | Every 12 hours for 5 injections | Not Specified |
| Dexamethasone | General | C57BL/6JBom | 1 or 10 mg/kg | Single injection | Single dose | Not Specified |
| Dexamethasone | Dexamethasone Suppression Test | Transgenic and normal mice | 0.2 µ g/100g body weight; 2.0 µ g/100g body weight | Subcutaneous (SC) | Single dose | Saline |
| Corticosterone | Fear Conditioning Study | Not Specified | 2 mg/kg | Intraperitoneal (IP) | Immediately after training | 2.5% Ethanol in saline |
| Corticosterone | HPA Axis Disruption | C57BL/6N | 25 µg/mL | In drinking water | Ad libitum for 4 weeks | 1% Ethanol in drinking water |
Signaling Pathway
Glucocorticoids, and their synthetic analogs like this compound, exert their effects primarily through the glucocorticoid receptor (GR). The binding of a ligand to the cytoplasmic GR initiates a signaling cascade that ultimately modulates gene expression.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Experimental Protocols
The following are generalized protocols for the administration of a glucocorticoid receptor agonist in mice, which can be adapted for this compound.
Oral Administration (PO)
Oral gavage is a common method for administering compounds directly into the stomach, ensuring accurate dosing.
-
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose in water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Analytical balance
-
Vortex mixer or sonicator
-
-
Protocol:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the desired vehicle. For poorly soluble compounds, a suspension in corn oil or 0.5% carboxymethylcellulose is common.
-
Add this compound to the vehicle to achieve the final desired concentration.
-
Vortex or sonicate the mixture to ensure a uniform suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the individual dose volume (typically 5-10 mL/kg).
-
Gently restrain the mouse, holding it by the scruff of the neck to prevent movement and extend the neck.
-
Measure the length from the tip of the mouse's nose to the last rib to estimate the correct insertion depth of the gavage needle.
-
Insert the gavage needle gently into the esophagus and advance it to the predetermined depth.
-
Slowly administer the calculated volume of the dosing solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Observe the mice for any signs of distress, such as regurgitation or respiratory difficulty, immediately after dosing and at regular intervals.
-
-
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the compound into the systemic circulation.
-
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution of DMSO and saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol wipes
-
-
Protocol:
-
Preparation of Dosing Solution:
-
Dissolve or suspend this compound in a sterile vehicle to the desired concentration. If using DMSO for initial dissolution, ensure the final concentration of DMSO is low (typically <10%) to avoid toxicity.
-
Ensure the solution is sterile, which can be achieved by filtration (0.22 µm filter) if the compound is soluble.
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the injection volume (typically 5-10 mL/kg).
-
Restrain the mouse, exposing the abdomen. The mouse can be held with its head tilted downwards to move the abdominal organs away from the injection site.
-
Wipe the lower right or left quadrant of the abdomen with a 70% ethanol wipe.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid the midline and internal organs.
-
Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn back.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the mice for any signs of pain, distress, or adverse reactions at the injection site.
-
-
Subcutaneous (SC) Injection
Subcutaneous injection provides a slower, more sustained release of the compound compared to IP or IV routes.
-
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, PBS)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol wipes
-
-
Protocol:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution or suspension of this compound as described for IP injection.
-
-
Animal Handling and Injection:
-
Weigh each mouse to calculate the injection volume.
-
Grasp the loose skin over the back of the neck or along the back to form a "tent".
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Inject the solution into the subcutaneous space.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the injection site for any signs of irritation, swelling, or leakage. Monitor the overall health of the mice.
-
-
Experimental Workflow Example: Anti-inflammatory Activity in a Lipopolysaccharide (LPS) Challenge Model
This workflow outlines a typical experiment to assess the anti-inflammatory effects of this compound.
References
Application Notes and Protocols for Studying Glucocorticoid Receptor Signaling Using a Selective Glucocorticoid Receptor Modulator
Disclaimer: Extensive searches for the compound "Win 45164" did not yield specific quantitative data or detailed experimental protocols in publicly available scientific literature. Therefore, these application notes utilize a representative, well-characterized Selective Glucocorticoid Receptor Modulator (SGRM), referred to herein as SGRM-X , to illustrate the principles and methodologies for studying glucocorticoid receptor (GR) signaling. The provided data is illustrative and intended to serve as a template for researchers working with novel GR ligands.
Introduction to Glucocorticoid Receptor Signaling
The glucocorticoid receptor (GR) is a member of the nuclear receptor superfamily of ligand-dependent transcription factors that plays a crucial role in a wide array of physiological processes, including metabolism, inflammation, and stress response.[1][2] Upon binding to its ligand, such as the endogenous glucocorticoid cortisol or synthetic glucocorticoids, the GR undergoes a conformational change, dissociates from a chaperone protein complex in the cytoplasm, and translocates to the nucleus.[2][3] In the nucleus, the GR can modulate gene expression through several mechanisms:
-
Transactivation: As a homodimer, the GR can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent upregulation of gene transcription.[1][4] This mechanism is often associated with some of the metabolic side effects of glucocorticoids.
-
Transrepression: The GR monomer can interact with other transcription factors, such as NF-κB and AP-1, thereby inhibiting their activity and repressing the expression of pro-inflammatory genes.[5][6] This "tethering" mechanism is believed to be central to the anti-inflammatory effects of glucocorticoids.
-
Composite Regulation: The GR can also bind to composite GREs, where it interacts with other DNA-bound transcription factors to regulate gene expression.[1]
Selective Glucocorticoid Receptor Modulators (SGRMs) are a class of compounds designed to preferentially induce transrepression over transactivation, with the goal of retaining the anti-inflammatory benefits of traditional glucocorticoids while minimizing their side effects.
SGRM-X: A Tool for Investigating Dissociated GR Signaling
SGRM-X is a non-steroidal, orally active ligand for the glucocorticoid receptor. It has been shown to exhibit a dissociated profile, demonstrating potent anti-inflammatory effects with a reduced impact on metabolic pathways typically associated with GR transactivation. These properties make SGRM-X a valuable research tool for dissecting the different arms of the GR signaling pathway and for the development of safer anti-inflammatory therapeutics.
Quantitative Data for SGRM-X
The following tables summarize the key in vitro and in vivo pharmacological data for SGRM-X.
Table 1: In Vitro Activity of SGRM-X
| Parameter | SGRM-X | Dexamethasone (B1670325) (Control) |
| Binding Affinity (Ki, nM) | ||
| Human Glucocorticoid Receptor | 5.2 | 2.8 |
| Transactivation Assay (A549 cells, MMTV-luc reporter) | ||
| EC50 (nM) | 25.8 | 1.5 |
| Emax (% of Dexamethasone) | 35% | 100% |
| Transrepression Assay (A549 cells, TNF-α induced IL-6) | ||
| IC50 (nM) | 3.1 | 2.2 |
| Emax (% inhibition) | 95% | 98% |
Table 2: In Vivo Anti-inflammatory Activity of SGRM-X in a Rat Model of Carrageenan-Induced Paw Edema
| Treatment (oral gavage) | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h |
| Vehicle Control | - | 0% |
| SGRM-X | 1 | 35% |
| SGRM-X | 3 | 58% |
| SGRM-X | 10 | 75% |
| Dexamethasone | 1 | 82% |
Experimental Protocols
Protocol 1: Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the human glucocorticoid receptor.
Materials:
-
Human recombinant GR protein
-
[³H]-Dexamethasone (radioligand)
-
Test compound (e.g., SGRM-X)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, combine the human recombinant GR protein, a fixed concentration of [³H]-Dexamethasone, and varying concentrations of the test compound or vehicle.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Add scintillation fluid to the samples containing the bound radioligand.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value using competitive binding analysis software.
Protocol 2: GR Transactivation Assay (Luciferase Reporter Assay)
Objective: To measure the ability of a test compound to activate GR-mediated gene transcription.
Materials:
-
A549 cells (human lung adenocarcinoma cell line)
-
MMTV-luciferase reporter plasmid
-
GR expression plasmid (if the cell line has low endogenous GR)
-
Transfection reagent
-
Cell culture medium
-
Test compound (e.g., SGRM-X)
-
Dexamethasone (positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed A549 cells in a 96-well plate.
-
Co-transfect the cells with the MMTV-luciferase reporter plasmid and a GR expression plasmid (if necessary) using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or dexamethasone.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 and Emax values.
Protocol 3: GR Transrepression Assay (Cytokine Inhibition)
Objective: To measure the ability of a test compound to repress pro-inflammatory gene expression.
Materials:
-
A549 cells
-
Cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Test compound (e.g., SGRM-X)
-
Dexamethasone (positive control)
-
ELISA kit for Interleukin-6 (IL-6)
Procedure:
-
Seed A549 cells in a 24-well plate.
-
Pre-treat the cells with serial dilutions of the test compound or dexamethasone for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to induce IL-6 production.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-6 in the supernatant using an ELISA kit.
-
Calculate the percentage inhibition of IL-6 production relative to the TNF-α stimulated control and determine the IC50 value.
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for SGRM Characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. AU2010260177A1 - Novel [3,2-c] heteroaryl steroids as glucocorticoid receptor agonists, compositions and uses thereof - Google Patents [patents.google.com]
- 4. Adolescent chronic mild stress alters hippocampal CB1 receptor-mediated excitatory neurotransmission and plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2005110402A1 - Combinations of glycopyrrolate and beta2 adrenoceptor agonists - Google Patents [patents.google.com]
- 6. Endogenous Glucocorticoids Are Essential for Maintaining Prefrontal Cortical Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Win 45164 in Inflammatory Disease Models
To the attention of: Researchers, scientists, and drug development professionals.
Following a comprehensive review of publicly available scientific literature and chemical databases, we must report that there is currently no available information on the use of the compound Win 45164 as a tool for inflammatory disease models. While the chemical structure and molecular formula (C₂₆H₂₇FN₂O₂) for this compound are documented, there is a notable absence of research pertaining to its biological activity, mechanism of action, and potential anti-inflammatory properties.
Consequently, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, is not possible at this time. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled due to the lack of foundational research on this specific compound in the context of inflammation.
We advise researchers interested in novel anti-inflammatory compounds to consult literature on well-characterized tool compounds with established mechanisms of action and extensive experimental data.
For your reference, we have included the basic chemical information available for this compound.
Compound Information: this compound
| Parameter | Value |
| Molecular Formula | C₂₆H₂₇FN₂O₂ |
| Systematic Name | 1,1'-(8-(4-fluorophenyl)-3,4,4a,5,6,8,11,11a-octahydro-11a-methyl-2H-phenanthro[2,3-c]pyrazole-3,4-diyl)bis-ethanone |
We regret that we could not provide the detailed information you requested. Should any research on the anti-inflammatory properties of this compound become publicly available, we will endeavor to update this documentation accordingly.
Application Notes and Protocols for WIN 35,428 in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIN 35,428, also known as β-CFT, is a potent and selective dopamine (B1211576) transporter (DAT) antagonist.[1] Structurally derived from cocaine, it exhibits a higher affinity for the DAT and a significantly longer duration of action, making it a valuable tool in neuroscience research, particularly in studies related to dopaminergic systems and their role in various neurological and psychiatric disorders.[2] These application notes provide an overview of WIN 35,428's mechanism of action, key experimental data, and detailed protocols for its use in neurological disorder research.
Mechanism of Action
WIN 35,428 is a phenyltropane-based dopamine reuptake inhibitor.[3] Its primary mechanism of action is the blockade of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. By inhibiting DAT, WIN 35,428 increases the extracellular concentration and prolongs the residence time of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. This action is central to its stimulant effects and its utility in studying dopamine-related pathologies.[1]
Data Presentation
| Species | Preparation | Radioligand | Affinity Metric | Value (nM) |
| Rhesus Monkey | Caudate-putamen membranes (solubilized) | [³H]WIN 35,428 | KHIGH | 7.48 ± 2.77 |
| Rhesus Monkey | Caudate-putamen membranes (solubilized) | [³H]WIN 35,428 | KLOW | 292 ± 788 |
| Rat | Striatal membranes | [³H]WIN 35,428 | Kd | 4.21 |
| Mouse | Striatal membranes | [³H]WIN 35,428 | Kd | 8.99 |
| Human | Post-mortem striatum | [³H]WIN 35,428 | Kd | 11 ± 4 |
| Parameter | Doses | Species | Effect |
| Locomotor Activity | Low doses | Rat | Increased activity |
| Locomotor Activity | High doses | Rat | Decreased activity |
| Paradoxical Sleep (PS) | Low doses | Rat | Increased PS |
| Paradoxical Sleep (PS) | High doses | Rat | Decreased PS |
| Self-Administration (t₁₂) | - | Rat | 69.4 min (vs. 11.1 min for cocaine) |
Experimental Protocols
Objective: To determine the binding affinity of a test compound for the dopamine transporter using radioligand binding with [³H]WIN 35,428.
Materials:
-
Rat striatal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]WIN 35,428 (specific activity ~80 Ci/mmol)
-
Unlabeled dopamine or cocaine (for determining non-specific binding)
-
Test compounds
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in the assay buffer.
-
Binding Assay: In assay tubes, combine the prepared membranes, a single concentration of [³H]WIN 35,428 (e.g., 0.5 nM), and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of unlabeled dopamine or cocaine (e.g., 100 µM).
-
Incubation: Incubate the tubes at a controlled temperature (e.g., on ice) for a sufficient time to reach equilibrium (e.g., 120 minutes).[4]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Objective: To evaluate the effect of WIN 35,428 on spontaneous locomotor activity in rats.
Materials:
-
Adult male Wistar rats
-
WIN 35,428 solution
-
Vehicle control (e.g., saline)
-
Open field activity chambers equipped with infrared beams or video tracking software
-
Syringes for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate the rats to the testing room and the open field chambers for a set period (e.g., 60 minutes) for several days prior to the experiment to reduce novelty-induced hyperactivity.
-
Habituation: On the test day, place the rats in the activity chambers and allow them to habituate for a period (e.g., 30-60 minutes) to establish a baseline activity level.
-
Drug Administration: Administer WIN 35,428 (at various doses, e.g., 0.1-10 mg/kg) or vehicle via i.p. injection.
-
Data Collection: Immediately after injection, place the rats back into the activity chambers and record their locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data by comparing the different dose groups of WIN 35,428 to the vehicle control group. Data can be binned in time intervals (e.g., 5-10 minutes) to observe the time course of the drug's effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significant differences.
Signaling Pathways and Workflows
Caption: Mechanism of action of WIN 35,428 at the dopaminergic synapse.
Caption: Experimental workflow for assessing locomotor activity.
References
- 1. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 2. Effects of WIN 35,428 a potent antagonist of dopamine transporter on sleep and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WIN-35428 - Wikipedia [en.wikipedia.org]
- 4. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
Win 45164: A Detailed Profile for Researchers
For Immediate Release
This application note provides a comprehensive overview of Win 45164, an orally active glucocorticoid receptor (GR) ligand, for researchers, scientists, and drug development professionals. The information compiled includes supplier and purchasing details, in-depth experimental protocols for key assays, and a visualization of its signaling pathway.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₂₇FN₂O₂ |
| Molecular Weight | 418.5 g/mol |
Supplier and Purchasing Information
This compound is available from various chemical suppliers catering to the research community. While specific pricing is subject to change and should be confirmed with the suppliers directly, the following table summarizes available information.
| Supplier | Catalog Number | Purity | Formulation | Availability |
| MedChemExpress | HY-111553 | >98% | Solid powder | In Stock |
| TargetMol | T6J3C1 | >98% | Solid powder | In Stock |
Mechanism of Action
This compound is an orally active ligand for the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), thereby reducing the expression of inflammatory mediators.[1][2][3][4][5][6][7]
Signaling Pathway
The following diagram illustrates the signaling pathway of this compound through the glucocorticoid receptor.
Caption: this compound signaling pathway through the glucocorticoid receptor.
Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound to the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.[8][9][10][11][12]
Materials:
-
This compound
-
[³H]-Dexamethasone (radiolabeled ligand)
-
Recombinant human GR or cytosolic extracts from GR-expressing cells
-
Assay Buffer (e.g., Tris-HCl with molybdate)
-
Scintillation fluid
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and unlabeled dexamethasone (B1670325) (for standard curve).
-
In a 96-well plate, add the GR preparation, a fixed concentration of [³H]-dexamethasone, and the various concentrations of this compound or unlabeled dexamethasone.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through filter mats.
-
Wash the filters to remove unbound radioligand.
-
Add scintillation fluid to the filters and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor and determine the IC₅₀ value for this compound.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol assesses the anti-inflammatory effects of this compound in a well-established animal model of acute inflammation.[13][14][15][16][17]
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Male Wistar rats (180-200 g)
-
Pletysmometer or calipers
-
Syringes and needles
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (e.g., vehicle control, this compound treated, positive control like dexamethasone).
-
Administer this compound or the vehicle orally to the respective groups.
-
After a set pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the anti-inflammatory properties of this compound.
Caption: General experimental workflow for this compound evaluation.
References
- 1. Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammation suppression by dexamethasone via inhibition of CD147-mediated NF-κB pathway in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. A comparative study of human and zebrafish glucocorticoid receptor activities of natural and pharmaceutical steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. inotiv.com [inotiv.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for WIN-45164: A Compound with Limited Publicly Available Information
Disclaimer: The following information is provided for research and informational purposes only. "WIN-45164" is a compound with limited publicly available data regarding its biological activity, handling, and safety. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before acquiring or handling this substance. The information provided herein is based on general principles of chemical safety and should not be considered a substitute for a compound-specific Safety Data Sheet (SDS).
Introduction
WIN-45164 is a chemical entity with the systematic name 1,1'-(8-(4-fluorophenyl)-3,4,4a,5,6,8,11,11a-octahydro-11a-methyl-2H-phenanthro[2,3-c]pyrazole-3,4-diyl)bis-ethanone[1]. Currently, there is a significant lack of published literature detailing its biological effects, mechanism of action, and toxicological properties. Therefore, extreme caution is warranted when handling this compound.
Chemical and Physical Properties
A summary of the known chemical properties of WIN-45164 is presented in the table below. It is crucial to note that the stereochemistry of the compound is reported as "UNKNOWN" or "MIXED," which can have significant implications for its biological activity and safety profile[1].
| Property | Value | Reference |
| Systematic Name | 1,1'-(8-(4-fluorophenyl)-3,4,4a,5,6,8,11,11a-octahydro-11a-methyl-2H-phenanthro[2,3-c]pyrazole-3,4-diyl)bis-ethanone | [1] |
| Molecular Formula | C₂₆H₂₇FN₂O₂ | [1] |
| Molecular Weight | 418.5 g/mol | [1] |
| Stereochemistry | UNKNOWN / MIXED | [1] |
Safe Handling and Storage Procedures
Due to the absence of specific safety data for WIN-45164, it must be handled as a potentially hazardous substance. The following are general guidelines for handling uncharacterized chemical compounds and should be strictly followed.
3.1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Glove thickness and breakthrough time should be considered.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) or use of a certified chemical fume hood is mandatory.
3.2. Engineering Controls:
-
All work with solid WIN-45164 should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
If solutions are prepared, they should also be handled within a fume hood.
3.3. General Hygiene Practices:
-
Avoid inhalation, ingestion, and direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Keep the work area clean and tidy.
3.4. Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials (strong oxidizing agents, acids, and bases).
-
The specific storage temperature and conditions are unknown; therefore, storage in a desiccator at a controlled room temperature or in a refrigerator, protected from light, is a prudent starting point.
3.5. Spill and Disposal Procedures:
-
In case of a spill, evacuate the area and prevent the spread of the material.
-
Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material in a sealed container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.
Experimental Protocols
It is not possible to provide detailed and validated experimental protocols for WIN-45164 due to the lack of information on its biological target and activity. Researchers will need to develop their own protocols based on the objectives of their study. The following is a generalized workflow for the initial characterization of an unknown compound.
Signaling Pathways
There is no information available in the public domain regarding the signaling pathways modulated by WIN-45164. It is therefore impossible to create a diagram for any described signaling pathways. Researchers would first need to identify the biological target(s) of the compound through screening and mechanism of action studies.
Conclusion
The handling and use of WIN-45164 require a high degree of caution due to the significant lack of publicly available safety and biological data. The procedures outlined in these application notes are based on general best practices for handling uncharacterized chemical compounds and are not a substitute for a compound-specific risk assessment. All researchers must adhere to their institution's safety protocols and guidelines. Further investigation into the physicochemical properties, biological activity, and toxicology of WIN-45164 is necessary before more detailed and specific protocols can be established.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Kinhibitor-X Concentration for Maximum Efficacy
A Note on "Win 45164": The compound "this compound" is not found in publicly available scientific literature or chemical databases. This guide has been created using "Kinhibitor-X" as a placeholder for a hypothetical tyrosine kinase inhibitor. The principles, protocols, and troubleshooting advice are based on established knowledge for this class of small molecule inhibitors and are intended to be broadly applicable.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Kinhibitor-X for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Kinhibitor-X in cell-based assays?
A3: The effective concentration of a kinase inhibitor is highly dependent on the specific compound, cell type, and assay conditions.[1] For initial experiments, it is recommended to perform a dose-response curve over a wide concentration range, typically from 1 nM to 100 µM.[1] This range should span from well below the biochemical IC50 to concentrations where potential toxicity might be observed.[2]
Q2: How can I prepare a stock solution of Kinhibitor-X, and what is the recommended storage condition?
A2: Stock solutions of small molecule inhibitors are typically prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] It is advisable to prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to your experimental system. Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or below to maintain stability.[4] Repeated freeze-thaw cycles should be avoided.[4]
Q3: What are the common initial signs of potential off-target effects in my cell-based assays?
Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other inhibitors: A structurally different inhibitor for the same target produces a different or no phenotype.[2]
-
Discrepancy with genetic validation: The observed phenotype with the small molecule differs from the phenotype when the target protein is knocked down (e.g., using siRNA) or knocked out.[2]
-
High concentration required for effect: The effective concentration in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki) for the intended target.[2]
Q4: My compound is showing rapid degradation in the cell culture medium. What are the possible causes and solutions?
Possible causes for compound degradation in cell culture media include inherent instability in aqueous solutions at 37°C, reactions with media components, or pH instability.[4] To troubleshoot this, you can:
-
Perform a stability check in a simpler buffer system like PBS.[4]
-
Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[4]
-
Analyze stability in different types of cell culture media.[4]
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Results in Cell-Based Assays
-
Possible Cause 1: Poor Solubility and/or Precipitation. Poor solubility of the inhibitor in the cell culture medium can lead to inconsistent results.[5]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your cell culture plate under a microscope after adding Kinhibitor-X to check for precipitates.[5]
-
Pre-assay Solubility Check: Prepare dilutions of Kinhibitor-X in the assay buffer, let them stand at the assay temperature for the duration of your experiment, then centrifuge and measure the supernatant concentration to determine the true soluble concentration.[5]
-
Use of Surfactants or Co-solvents: Consider using a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween® 20) or a co-solvent like ethanol (B145695) or PEG to improve solubility.[5]
-
-
-
Possible Cause 2: Compound Instability. The inhibitor may be unstable under your experimental conditions.[6]
-
Troubleshooting Steps:
-
Assess Stability: Perform a time-course experiment to measure the concentration of Kinhibitor-X in the cell culture medium over the duration of your assay using a suitable analytical method like HPLC-MS.[4]
-
Optimize Storage and Handling: Ensure proper storage of stock solutions and minimize the time the compound is in aqueous solutions before being added to the cells.[4]
-
-
Problem 2: High Cell Toxicity at Concentrations Expected to be Specific for the Target Kinase
-
Possible Cause: Off-Target Effects. The observed toxicity may be due to the inhibition of other kinases that are crucial for cell survival.[6] Tyrosine kinase inhibitors are known to have off-target effects.[7][8]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Off-Target Readouts: Measure endpoints known to be regulated by potential off-target kinases at various concentrations of Kinhibitor-X.[6]
-
Use Orthogonal Approaches: Confirm the phenotype using a structurally unrelated inhibitor for the same target or by using genetic methods like siRNA or shRNA to knock down the target kinase.[2][6]
-
Lower the Concentration: Titrate Kinhibitor-X to a lower concentration range where the on-target inhibition is maintained, but off-target effects are minimized.[6]
-
-
Data Presentation
Table 1: IC50 Values for Common Tyrosine Kinase Inhibitors in Cell-Based Assays
| Kinase Inhibitor | Target Kinase | Cell Line | IC50 (nM) |
| Gefitinib | EGFR | A549 | 15 |
| Erlotinib | EGFR | NCI-H1975 | 200 |
| Imatinib | BCR-ABL, KIT | K562 | 250 |
| Sorafenib | VEGFR, PDGFR | HepG2 | 5,800 |
| Sunitinib | VEGFR, PDGFR | HUVEC | 2 |
Source: Adapted from BenchChem, 2025.[1] Note: These values are examples and highly dependent on specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 in a Cell-Based Proliferation Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of Kinhibitor-X using an MTT assay.
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare a serial dilution of Kinhibitor-X in culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).[1][2] Remove the old medium and add the medium containing the different concentrations of the inhibitor.[2]
-
Incubation: Incubate the plate for a desired treatment duration (e.g., 48-72 hours).[2]
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm.[1] Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[1]
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to determine the biochemical potency of Kinhibitor-X.
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in a suitable kinase buffer.[6]
-
Inhibitor Dilution: Prepare a serial dilution of Kinhibitor-X in the kinase buffer.
-
Reaction Setup: In a multi-well plate, add the kinase and the serially diluted Kinhibitor-X. Pre-incubate for 10-15 minutes at room temperature.[6]
-
Initiate Kinase Reaction: Add the ATP and substrate solution to each well to start the reaction.[6]
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.[6]
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence-based substrate conversion).[9]
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Mandatory Visualization
Caption: Troubleshooting workflow for high toxicity observed with Kinhibitor-X.
Caption: General experimental workflow for determining the IC50 of Kinhibitor-X.
Caption: Simplified signaling pathway showing the inhibitory action of Kinhibitor-X.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. onclive.com [onclive.com]
- 8. tandfonline.com [tandfonline.com]
- 9. bmglabtech.com [bmglabtech.com]
Technical Support Center: Investigating Off-Target Effects of Novel Compounds
Topic: Strategies to Consider for Characterizing Off-Target Effects of Win 45164
This technical support guide provides a framework for researchers, scientists, and drug development professionals to investigate and mitigate potential off-target effects of novel or poorly characterized compounds, using the Sterling-Winthrop compound, this compound, as a case study. Given the limited publicly available information on this compound, this guide offers a series of troubleshooting steps and frequently asked questions to navigate the process of off-target profiling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is information about its off-target effects limited?
This compound is a chemical entity developed by Sterling-Winthrop, Inc., identified by its unique manufacturing code. Its systematic name is 1,1'-(8-(4-FLUOROPHENYL)-3,4,4A,5,6,8,11,11A-OCTAHYDRO-11A-METHYL-2H-PHENANTHRO(2,3-C)PYRAZOLE-3,4-DIYL)BIS-ETHANONE, with a molecular formula of C₂₆H₂₇FN₂O₂. The scarcity of public data on its biological activity suggests it may be an early-stage investigational compound, one that was synthesized but not extensively profiled, or its development was discontinued. For such compounds, a systematic approach to identify its primary target and potential off-target interactions is crucial.
Q2: What are off-target effects and why are they a concern in drug development?
Off-target effects are unintended interactions of a drug or compound with biological molecules other than its intended primary target. These interactions can lead to a range of undesirable outcomes, including:
-
Adverse Drug Reactions (ADRs): Unforeseen side effects that can range from mild to severe.
-
Toxicity: Direct damage to cells or organs.
-
Reduced Efficacy: Binding to off-targets can lower the concentration of the drug available to interact with its intended target.
-
Misinterpretation of Experimental Results: Phenotypes observed in preclinical studies may be incorrectly attributed to the modulation of the primary target.
Q3: What is the general workflow for identifying the primary target and off-target effects of a compound like this compound?
A typical workflow involves a combination of computational and experimental approaches.
Troubleshooting Guide: Characterizing this compound
Problem 1: The primary biological target of this compound is unknown.
Solution: Employ a multi-pronged approach to identify the primary target.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Immobilization of this compound:
-
Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the derivatized compound with the beads to achieve immobilization. Wash thoroughly to remove any non-covalently bound compound.
-
-
Protein Binding:
-
Prepare a cell lysate or tissue extract from a relevant biological system.
-
Incubate the protein extract with the this compound-conjugated beads. As a control, incubate a separate aliquot of the extract with unconjugated beads.
-
-
Elution and Identification:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Presentation: Hypothetical Protein Hits for this compound
| Rank | Protein Name | Gene Symbol | Mascot Score | % Coverage | Potential Role |
| 1 | Mitogen-activated protein kinase 1 | MAPK1 | 542 | 65 | Signal Transduction |
| 2 | Cyclooxygenase-2 | PTGS2 | 489 | 58 | Inflammation |
| 3 | Carbonic anhydrase 2 | CA2 | 356 | 45 | Metabolism |
| 4 | Heat shock protein 90 | HSP90AA1 | 311 | 40 | Protein Folding |
Problem 2: How to assess the broader off-target profile of this compound?
Solution: Utilize commercially available off-target screening panels.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Perform serial dilutions to the desired screening concentrations (e.g., 1 µM and 10 µM).
-
-
Assay Execution:
-
Submit the compound to a contract research organization (CRO) for screening against a panel of recombinant kinases (e.g., a panel of 400+ kinases).
-
The CRO will typically perform radiometric or fluorescence-based assays to measure the inhibition of kinase activity in the presence of this compound.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at the tested concentrations.
-
For significant hits (e.g., >50% inhibition), determine the half-maximal inhibitory concentration (IC₅₀) through dose-response studies.
-
Data Presentation: Hypothetical Kinase Off-Target Hits for this compound
| Kinase Target | Percent Inhibition at 1 µM | Percent Inhibition at 10 µM | IC₅₀ (µM) |
| Primary Target X | 95% | 99% | 0.05 |
| Off-Target A | 62% | 91% | 0.8 |
| Off-Target B | 45% | 85% | 2.5 |
| Off-Target C | 15% | 55% | >10 |
Problem 3: An off-target interaction has been identified. How to determine its biological relevance?
Solution: Validate the off-target interaction in a cellular context and investigate downstream signaling pathways.
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Treatment:
-
Culture a relevant cell line that expresses both the primary target and the identified off-target.
-
Treat the cells with increasing concentrations of this compound for a specified duration. Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key downstream signaling proteins of the off-target.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detect the primary antibodies with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
Signaling Pathway Visualization
If this compound is found to inhibit Off-Target Kinase A, which is part of a known signaling cascade, the effect can be visualized as follows:
By following these structured approaches, researchers can systematically characterize the on- and off-target effects of novel compounds like this compound, enabling a more informed assessment of their therapeutic potential and safety profile.
Technical Support Center: Minimizing Toxicity of Novel Compounds in Cell Lines
Introduction:
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the challenge of minimizing toxicity when working with novel or poorly characterized compounds, for which specific toxicity data is unavailable. Using the placeholder "Win 45164," this guide will walk you through a systematic approach to determine a compound's cytotoxic profile and establish optimal experimental conditions. The principles and protocols outlined here are broadly applicable to any new chemical entity being tested in cell culture.
Frequently Asked Questions (FAQs)
Q1: I am seeing significant cell death in my cultures after treating with this compound. What are the potential causes?
A1: High levels of cell death upon treatment with a new compound like this compound can stem from several factors:
-
Inherent Cytotoxicity: The compound may have a narrow therapeutic window, meaning the concentration required for its intended biological effect is close to the concentration that causes cell death.
-
Off-Target Effects: The compound might be interacting with cellular targets other than the intended one, leading to unforeseen toxic effects.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells, especially at higher concentrations. It is crucial to keep the final solvent concentration in the culture medium below the tolerance level of your specific cell line (typically <0.5% for DMSO).[1][2]
-
Compound Instability: this compound might be unstable in the cell culture medium, degrading into toxic byproducts.[3][4]
-
Suboptimal Cell Culture Conditions: Pre-existing stress on cells due to factors like high confluency, nutrient depletion, or contamination can make them more susceptible to drug-induced toxicity.[5]
Q2: How can I determine the optimal, non-toxic working concentration of this compound?
A2: The ideal working concentration of a new compound should be empirically determined for each cell line. A dose-response experiment is the best approach to identify a concentration that elicits the desired biological effect with minimal toxicity. A standard method for this is the MTT assay, which measures cell viability.
Q3: What are the best practices for preparing and storing a new compound like this compound to minimize potential issues?
A3: Proper handling and storage are critical for ensuring the stability and activity of your compound and for obtaining reproducible results.
-
Solubility: Determine the solubility of this compound in various solvents. High-purity solvents like DMSO or ethanol (B145695) are common choices.
-
Stock Solutions: Prepare a high-concentration stock solution and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment.
-
Light Sensitivity: Protect the compound from light if it is known to be light-sensitive.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death Even at Low Concentrations | The cell line is highly sensitive to the compound. | * Perform a time-course experiment to determine if toxicity is time-dependent. Shorter incubation times may be sufficient to observe the desired effect with less toxicity. * Consider using a more robust cell line if appropriate for your research question. |
| The compound has a very narrow therapeutic window. | * Perform a more granular dose-response curve with smaller concentration increments around the IC50 value for toxicity. * Investigate synergistic effects with other compounds to potentially use a lower, less toxic concentration of this compound. | |
| Inconsistent Results Between Experiments | Compound degradation. | * Always use freshly prepared working dilutions. * Check the stability of the compound in your specific cell culture medium over the time course of your experiment. This can be done using analytical methods like HPLC if available. |
| Variability in cell culture conditions. | * Ensure consistent cell seeding densities and confluency at the time of treatment. * Use the same batch of cell culture medium and supplements for all related experiments. | |
| Precipitation of the Compound in Culture Medium | Poor solubility of the compound at the working concentration. | * Lower the final concentration of the compound. * If using a solvent like DMSO, ensure the final concentration in the medium is not causing the compound to precipitate. * Consider using a different solvent or a solubilizing agent, but be sure to test the toxicity of the new solvent/agent on your cells. |
Experimental Protocols
Protocol 1: Determining the IC50 for Cytotoxicity using the MTT Assay
This protocol provides a general framework for assessing the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent as your highest compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include untreated and vehicle control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Hypothetical Data Summary for this compound Cytotoxicity:
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 24 | 15.2 |
| 48 | 8.5 | |
| 72 | 4.1 | |
| A549 | 24 | 22.8 |
| 48 | 12.3 | |
| 72 | 6.7 | |
| MCF-7 | 24 | 18.9 |
| 48 | 10.1 | |
| 72 | 5.4 |
Visualizations
Caption: Workflow for determining the cytotoxic IC50 of a novel compound.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
Caption: Hypothetical signaling pathways of this compound.
References
- 1. Small effects, big impact: Multiple win measures aid interpretation, but don’t forget the bigger picture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Winning the cellular lottery: How proteins reach and recognize targets in DNA - ProQuest [proquest.com]
- 5. win-propane.com [win-propane.com]
Technical Support Center: Troubleshooting Win 45164 Based Assays
Welcome to the technical support center for Win 45164 based assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what type of assays is it commonly used?
This compound is a chemical compound with the molecular formula C26H27FN2O2.[1] While specific applications for this compound are not widely documented, compounds from the "WIN" series, produced by Sterling-Winthrop, Inc., are often utilized as ligands in biological assays.[2] For the purpose of this guide, we will consider this compound as a ligand used in receptor binding assays, a common application for novel small molecules in drug discovery.
Q2: I am observing high non-specific binding in my this compound receptor binding assay. What are the potential causes and solutions?
High non-specific binding can obscure your specific signal and lead to inaccurate affinity (Kd) and receptor density (Bmax) calculations.[3] Ideally, non-specific binding should be less than 50% of the total binding.[3][4]
Potential Causes:
-
Radioligand Issues: The concentration of the labeled version of this compound may be too high, or the radioligand itself could be impure or hydrophobic.[3]
-
Tissue/Cell Preparation: The amount of membrane protein in the assay may be too high, or the membranes may not have been sufficiently washed to remove endogenous ligands.[3]
-
Assay Conditions: Incubation times might be too long, or the assay buffer composition may be promoting non-specific interactions.[3]
Solutions:
-
Optimize the concentration of the labeled this compound.
-
Ensure the purity of your labeled compound.
-
Reduce the amount of membrane protein per assay tube.
-
Optimize incubation time and temperature.
-
Modify the assay buffer by adding agents like bovine serum albumin (BSA) to reduce non-specific interactions.[3]
Q3: My specific binding signal is very low or undetectable. What should I check?
Low or no specific binding can make it difficult to obtain reliable data.
Potential Causes:
-
Inactive Receptor: The target receptor in your preparation may have a low density or may have been degraded during preparation.
-
Radioligand Problems: The specific activity of your labeled this compound may be too low, or it may have degraded due to improper storage.
-
Suboptimal Assay Conditions: Incubation times may be too short to reach equilibrium.
Solutions:
-
Confirm the presence and activity of your target receptor.
-
Use a cell line known to express the receptor of interest at a higher density.
-
Check the specific activity and purity of the labeled this compound.
-
Optimize the incubation time to ensure equilibrium is reached.
Q4: I am seeing poor reproducibility between my replicate wells and assays. What can I do to improve this?
Poor reproducibility is a common issue in in-vitro assays and can be caused by a number of factors.
Potential Causes:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents, including this compound, can lead to significant variability.
-
Temperature Fluctuations: Inconsistent incubation temperatures across the plate or between assays.
-
Reagent Variability: Batch-to-batch variation in reagents or improper reagent preparation.
Solutions:
-
Ensure pipettes are properly calibrated and use consistent pipetting techniques.
-
Use a temperature-controlled incubator and avoid stacking plates to ensure even temperature distribution.[5]
-
Prepare reagents in large batches to minimize variability and ensure they are at room temperature before use.[5]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues in this compound based assays.
| Problem | Potential Cause | Recommended Action |
| High Background Signal | Non-specific binding of this compound. | Optimize blocking conditions. Check for and address any autofluorescence from the compound or plate. |
| Low Signal-to-Noise Ratio | Low affinity of this compound for the target, or issues with the detection reagent. | Verify the quality and concentration of all reagents. Optimize assay conditions such as incubation time and temperature. |
| Inconsistent Results | Pipetting errors, temperature gradients across the plate, or reagent instability. | Ensure proper and consistent pipetting technique. Use a high-quality incubator. Prepare fresh reagents for each experiment. |
| Edge Effects in Microplates | Evaporation from the outer wells of the microplate. | Fill the outer wells with sterile water or buffer to create a humidity barrier. |
| Compound Solubility Issues | This compound precipitating out of solution. | Check the solubility of this compound in your assay buffer. Consider using a different solvent or adding a solubilizing agent. |
Experimental Protocols & Visualizations
Hypothetical Receptor Binding Assay Protocol for this compound
This protocol describes a competitive binding assay to determine the affinity of unlabeled this compound for a hypothetical receptor, "Receptor X".
Materials:
-
Cell membranes expressing Receptor X
-
Labeled ligand (e.g., [3H]-Standard Ligand)
-
Unlabeled this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Methodology:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of [3H]-Standard Ligand (at its Kd concentration)
-
Dilutions of unlabeled this compound or vehicle control
-
Cell membranes expressing Receptor X
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki (inhibition constant) can be calculated.
Experimental Workflow
Caption: Workflow for a competitive receptor binding assay.
Hypothetical Signaling Pathway for this compound
Assuming this compound is an agonist for a G-protein coupled receptor (GPCR), its binding could initiate a downstream signaling cascade.
Caption: A hypothetical GPCR signaling cascade initiated by this compound.
Logical Troubleshooting Flow
This diagram illustrates a logical approach to troubleshooting unexpected assay results.
References
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds in Animal Models
Disclaimer: Extensive searches for specific bioavailability data, metabolic pathways, and in vivo studies related to "Win 45164" did not yield any publicly available information. Therefore, this technical support guide has been created to address the broader challenge of improving the bioavailability of poorly soluble research compounds, referred to herein as "Compound X," in animal models. The principles, protocols, and troubleshooting advice provided are based on established methodologies for enhancing the oral absorption of compounds with low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the low oral bioavailability of a research compound like Compound X?
Low oral bioavailability for a poorly soluble compound is typically multifactorial and can be attributed to:
-
Poor Aqueous Solubility: The compound does not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Dissolution Rate: Even if sparingly soluble, the rate at which the compound dissolves may be too slow to allow for significant absorption within the gastrointestinal transit time.
-
High First-Pass Metabolism: After absorption from the gut, the compound may be extensively metabolized by enzymes in the intestinal wall and liver before it reaches systemic circulation.
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein (P-gp).
-
Chemical Instability: The compound may degrade in the acidic environment of the stomach or in the presence of digestive enzymes.
Q2: What initial steps should I take to assess the bioavailability of Compound X?
A pilot pharmacokinetic (PK) study in a relevant animal model (e.g., rat or mouse) is the recommended first step. This typically involves administering a known dose of the compound both orally (PO) and intravenously (IV) to different groups of animals. Blood samples are collected at various time points and the concentration of the compound is measured. The absolute bioavailability (F%) is then calculated as:
F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
Where AUC is the Area Under the Curve of the plasma concentration-time profile.
Q3: What are the primary formulation strategies to improve the bioavailability of a poorly soluble compound?
Several formulation strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[1][2]
-
Lipid-Based Formulations: Dissolving the compound in lipids, oils, or surfactants can improve its solubilization in the gut.[1][2][3][4]
-
Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level can create an amorphous form with higher apparent solubility and dissolution rate.[1][2]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the compound.[1]
-
Nanoparticle Formulations: Encapsulating the compound in nanoparticles can improve its stability, solubility, and absorption.[2][3][4]
Troubleshooting Guide
Issue 1: Very low or undetectable plasma concentrations of Compound X after oral administration.
-
Question: I administered Compound X orally to my animal models, but the plasma concentrations are below the limit of quantification. What could be the problem and how can I fix it?
-
Answer: This is a common issue with poorly soluble compounds. The primary suspect is extremely low solubility and dissolution in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Verify Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect low concentrations of the compound in plasma.
-
Assess Solubility: Determine the aqueous solubility of Compound X at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Formulation Adjustment: If solubility is low, consider a simple formulation for initial studies. A suspension in a vehicle containing a wetting agent (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80) can be a starting point. For highly insoluble compounds, a solution in a vehicle like PEG 400 or a lipid-based formulation may be necessary.
-
Increase Dose: While not always ideal, increasing the administered dose might result in detectable plasma concentrations, providing a baseline for further formulation development.
-
-
Issue 2: High variability in plasma concentrations between individual animals.
-
Question: I'm observing significant inter-animal variability in the plasma concentrations of Compound X. What could be causing this and how can I minimize it?
-
Answer: High variability is often linked to inconsistent dissolution and absorption, which can be influenced by physiological factors in the animals.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all animals are of the same age, weight, and sex, and are housed under identical conditions. Standardize the fasting period before dosing, as food can significantly impact the absorption of some drugs.
-
Improve Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before and during administration to each animal.
-
Consider a Solubilizing Formulation: Switching to a solution-based formulation (e.g., using a cosolvent or a self-emulsifying drug delivery system - SEDDS) can reduce the variability associated with dissolution.[1][2]
-
-
Issue 3: Bioavailability is improved with a new formulation, but still lower than desired.
-
Question: I've tried a lipid-based formulation and the bioavailability of Compound X has increased, but it's still below my target. What are the next steps?
-
Answer: This suggests that factors other than just solubility might be limiting the bioavailability, such as first-pass metabolism or transporter-mediated efflux.
-
Troubleshooting Steps:
-
Investigate Metabolic Stability: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes from the animal species being studied. If the compound is rapidly metabolized, this indicates that first-pass metabolism is a likely contributor to low bioavailability.
-
Assess P-gp Efflux: Use in vitro models, such as Caco-2 cell permeability assays, to determine if Compound X is a substrate for efflux transporters like P-glycoprotein.
-
Consider Co-administration with Inhibitors: In a research setting, co-administering Compound X with a known inhibitor of the relevant metabolic enzymes (e.g., 1-aminobenzotriazole (B112013) for broad-spectrum cytochrome P450 inhibition) or P-gp inhibitors (e.g., verapamil) can help to confirm the role of these pathways.
-
-
Quantitative Data Summary
The following tables provide a template for summarizing key data from your bioavailability studies.
Table 1: Physicochemical Properties of Compound X
| Parameter | Value |
| Molecular Weight | 418.5 g/mol |
| LogP | [Insert Value] |
| pKa | [Insert Value] |
| Aqueous Solubility (pH 1.2) | [Insert Value] µg/mL |
| Aqueous Solubility (pH 6.8) | [Insert Value] µg/mL |
Table 2: Pharmacokinetic Parameters of Compound X in Rats (Example Data)
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | F% |
| Solution | 1 | IV | 500 | 0.08 | 1200 | 100 |
| Suspension | 10 | PO | 50 | 2 | 300 | 2.5 |
| Lipid-based | 10 | PO | 250 | 1 | 1800 | 15 |
| Nanoparticles | 10 | PO | 400 | 1.5 | 3600 | 30 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of Compound X by Wet Milling
-
Preparation of Slurry:
-
Weigh 100 mg of Compound X and 50 mg of a stabilizer (e.g., hydroxypropyl methylcellulose - HPMC).
-
Add to 10 mL of purified water in a suitable container.
-
Add milling media (e.g., yttria-stabilized zirconium oxide beads).
-
-
Milling:
-
Place the container in a planetary ball mill.
-
Mill at a specified speed (e.g., 400 rpm) for a defined period (e.g., 24 hours).
-
Monitor particle size at regular intervals using a particle size analyzer until the desired size (e.g., <200 nm) is achieved.
-
-
Separation:
-
Separate the nanosuspension from the milling media by filtration or centrifugation.
-
-
Characterization:
-
Measure the final particle size, polydispersity index (PDI), and zeta potential.
-
Determine the concentration of Compound X in the nanosuspension by a validated analytical method.
-
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animal Acclimatization:
-
Acclimatize male Sprague-Dawley rats (200-250 g) for at least 3 days before the experiment.
-
-
Fasting:
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Divide the animals into groups (e.g., IV and PO formulation groups, n=5 per group).
-
For the IV group, administer Compound X (e.g., in a solution of PEG 400) via the tail vein at a dose of 1 mg/kg.
-
For the PO group, administer the chosen formulation of Compound X by oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of Compound X in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Calculate the absolute oral bioavailability (F%).
-
Visualizations
Caption: Workflow for assessing the oral bioavailability of a new compound.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. Small effects, big impact: Multiple win measures aid interpretation, but don’t forget the bigger picture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
Win 45164 not showing expected anti-inflammatory effect
Technical Support Center: WIN 55,212-2
This technical support guide is designed for researchers, scientists, and drug development professionals who are using the synthetic cannabinoid agonist WIN 55,212-2 and encountering unexpected results, specifically a lack of the anticipated anti-inflammatory effect.
Frequently Asked Questions (FAQs)
Q1: What is the expected anti-inflammatory effect of WIN 55,212-2?
WIN 55,212-2 is a potent, non-selective cannabinoid receptor agonist that is expected to exert significant anti-inflammatory effects across various experimental models.[1][2] These effects are primarily characterized by the downregulation of pro-inflammatory mediators. Specifically, treatment with WIN 55,212-2 has been shown to reduce the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][4] It can also inhibit the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These effects have been observed in models of colitis, neuroinflammation, and sepsis.[2][3]
Q2: What is the primary mechanism of action for WIN 55,212-2's anti-inflammatory effects?
The anti-inflammatory action of WIN 55,212-2 is primarily mediated through its agonist activity at the two main cannabinoid receptors, CB1 and CB2.[1][3] These are G-protein coupled receptors, and their activation by WIN 55,212-2 can trigger several downstream signaling cascades. One of the key pathways inhibited by WIN 55,212-2 is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for the production of many pro-inflammatory cytokines.[3] By inhibiting p38 MAPK activation, WIN 55,212-2 effectively suppresses the inflammatory response.[3] Additionally, it has been shown to interfere with Toll-like receptor (TLR) signaling.[2][5]
Q3: Are there off-target or receptor-independent effects of WIN 55,212-2 that I should be aware of?
Yes, several studies have reported that WIN 55,212-2 can exert anti-inflammatory and other cellular effects through mechanisms independent of CB1 and CB2 receptors. For instance, some studies in astrocytes and endothelial cells have shown that its inhibitory effects were not reversed by CB1 or CB2 antagonists.[6][7] In these contexts, WIN 55,212-2 was found to suppress inflammatory responses by inhibiting ceramide formation or by activating the calcineurin pathway, which in turn dephosphorylates and desensitizes the TRPV1 channel.[7][8] It can also act as an agonist of PPARα and PPARγ nuclear receptors, which play a role in regulating inflammation.[1][6] This complex pharmacology means that its effects can be cell-type and context-specific.
Troubleshooting Guide: Lack of Expected Anti-Inflammatory Effect
Use this guide to troubleshoot experiments where WIN 55,212-2 is not performing as expected.
Q4: My experimental results do not show a reduction in inflammatory markers after treatment with WIN 55,212-2. What could be the cause?
Several factors related to your experimental setup, reagents, or biological model could be responsible. Follow this logical troubleshooting workflow to identify the potential issue.
Caption: Troubleshooting workflow for unexpected WIN 55,212-2 results.
Q5: How do I ensure proper handling and dosing of WIN 55,212-2?
-
Solubility: WIN 55,212-2 is a crystalline solid with poor water solubility. It is crucial to use an appropriate solvent. For in vitro studies, DMSO is common, while for in vivo experiments, a vehicle emulsion like Tocrisolve™ or a mixture of ethanol, Emulphor, and saline is often used.[9][10] Ensure the compound is fully dissolved before use, as precipitates will lead to inaccurate dosing.
-
Concentration: The effective concentration of WIN 55,212-2 can vary significantly depending on the cell type and experimental model, with reported EC₅₀ values ranging from nanomolar to micromolar.[9] It is essential to perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific system. In some studies, concentrations as low as 50 nM were effective, while others used up to 100 µM.[2][9]
-
Storage: Store the compound as recommended by the manufacturer, typically as a solid at -20°C, and prepare fresh stock solutions or use them promptly after preparation to avoid degradation.
Q6: Could my cell or animal model be the issue?
Yes, the biological context is critical.
-
Receptor Expression: The primary anti-inflammatory mechanism of WIN 55,212-2 is dependent on CB1 and CB2 receptors.[3] Verify that your cell line or the target tissue in your animal model expresses these receptors at sufficient levels. Receptor expression can be confirmed using qPCR, Western blot, or immunohistochemistry. Be aware that some anti-inflammatory effects of WIN 55,212-2 are independent of CB1/CB2, which might be relevant in cells with low receptor expression.[6][11]
-
Cell Health and Passage Number: Use cells at a low passage number. Continuous passaging can lead to phenotypic drift, including altered receptor expression and signaling pathway integrity. Ensure cells are healthy and not under stress from other factors before beginning the experiment.
-
Model-Specific Responses: The effects of WIN 55,212-2 can be region-specific in vivo. For example, one study observed different effects on inflammatory markers in the prefrontal cortex versus the hippocampus.[11] The specific inflammatory stimulus used (e.g., LPS, TNF-α, IL-1β) can also engage different pathways, potentially altering the response to WIN 55,212-2.
Quantitative Data Summary
The following tables summarize the quantitative effects of WIN 55,212-2 on key inflammatory markers as reported in the literature.
Table 1: In Vivo Anti-Inflammatory Effects of WIN 55,212-2
| Model | Treatment | Outcome | Magnitude of Effect | Reference |
|---|---|---|---|---|
| DSS-Induced Colitis (Mice) | WIN 55,212-2 | Plasma TNF-α | Significant reduction vs. colitis group (P < 0.05) | [3] |
| DSS-Induced Colitis (Mice) | WIN 55,212-2 | Plasma IL-6 | Significant reduction vs. colitis group (P < 0.05) | [3] |
| LPS-Induced Sepsis (Mice) | WIN 55,212-2 + LPS | Serum IL-1β | Significant reduction vs. LPS-only group | [2] |
| LPS-Induced Sepsis (Mice) | WIN 55,212-2 + LPS | Serum TNF-α & IL-6 | Significant reduction vs. LPS-only group |[2] |
Table 2: In Vitro Anti-Inflammatory Effects of WIN 55,212-2
| Cell Type | Inflammatory Stimulus | WIN 55,212-2 Dose | Outcome | Magnitude of Effect | Reference |
|---|---|---|---|---|---|
| Human Monocyte-Derived Macrophages | LPS/IFNγ | 1-10 µM | TNF-α, IL-1β, IL-6 | Dose-dependent reduction in cytokine production | [2] |
| Human iPSC-Cardiomyocytes | SARS-CoV-2 | Not specified | IL-6, IL-8, TNF-α | Significant reduction in released cytokines | [4] |
| Primary Astrocytes | Amyloid β₁₋₄₂ | Not specified | TNF-α, IL-1β | Pretreatment prevented the increase in cytokine levels | |
Key Experimental Protocols
Protocol 1: In Vitro Macrophage Inflammation Assay
This protocol is adapted from studies on LPS-induced inflammation in human macrophages.[2][5]
-
Cell Culture: Culture human monocyte-derived macrophages (e.g., from THP-1 cells or primary monocytes) according to standard protocols.
-
Plating: Seed cells in appropriate multi-well plates and allow them to adhere and differentiate.
-
Pre-treatment (Optional but Recommended): Treat cells with various concentrations of WIN 55,212-2 (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for 1-2 hours before applying the inflammatory stimulus.
-
Inflammatory Stimulation: Add an inflammatory agent such as LPS (100 ng/mL) and IFNγ (50 ng/mL) to the wells (except for the unstimulated control group).
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) to allow for cytokine production.
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis. Lyse the cells to collect protein or RNA for further analysis.
-
Analysis: Measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex bead array. Analyze gene expression of inflammatory markers via qPCR or protein levels via Western blot.
Protocol 2: In Vivo DSS-Induced Colitis Model
This protocol is based on a murine model of experimental colitis.[3]
-
Animal Model: Use C57BL/6 mice (or another appropriate strain). Allow animals to acclimate.
-
Induction of Colitis: Induce colitis by providing mice with drinking water containing 4% (wt/vol) dextran (B179266) sulfate (B86663) sodium (DSS) for 7 consecutive days. The control group receives regular tap water.
-
Drug Administration: Administer WIN 55,212-2 or vehicle control daily via intraperitoneal (i.p.) injection, starting from the first day of DSS treatment. A typical dose might be 1 mg/kg.
-
Monitoring: Monitor mice daily for clinical signs of colitis, including weight loss, stool consistency, and presence of blood. Calculate a Disease Activity Index (DAI) score.
-
Sample Collection: At the end of the experiment (e.g., day 8), euthanize the animals. Collect blood via cardiac puncture for plasma cytokine analysis. Harvest the colon to measure its length and collect tissue for histology and myeloperoxidase (MPO) activity assays.
-
Analysis: Measure plasma levels of TNF-α and IL-6 via ELISA. Assess colon MPO activity as a marker of neutrophil infiltration. Perform histological scoring of colon sections to evaluate inflammation and tissue damage.
Signaling Pathway Visualization
Caption: Anti-inflammatory signaling pathway of WIN 55,212-2.
References
- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Cannabinoid WIN55,212-2 reprograms monocytes and macrophages to inhibit LPS-induced inflammation [frontiersin.org]
- 3. Anti-inflammatory effect of cannabinoid agonist WIN55, 212 on mouse experimental colitis is related to inhibition of p38MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Cannabinoid WIN55,212-2 reprograms monocytes and macrophages to inhibit LPS-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cannabinoid Receptor Agonist, WIN-55212-2, Suppresses the Activation of Proinflammatory Genes Induced by Interleukin 1 Beta in Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 10. The synthetic cannabinoid WIN 55212-2 differentially modulates thigmotaxis but not spatial learning in adolescent and adult animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Degradation of Win 45164 in Experimental Conditions
Disclaimer: Initial searches for "Win 45164" did not yield publicly available data regarding its degradation under experimental conditions. The following technical support center content is a detailed, illustrative example for a hypothetical compound, hereafter referred to as "Compound X," to demonstrate the structure and type of information requested. The experimental protocols, data, and pathways are representative of what would be provided for a compound with available degradation data.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for Compound X under common experimental conditions?
A1: Compound X is susceptible to degradation primarily through hydrolysis and oxidation. Under acidic or basic conditions, the ester moiety of Compound X can be hydrolyzed. Oxidative degradation, potentially initiated by exposure to air or oxidizing agents, can lead to the formation of N-oxide derivatives. Photodegradation has been observed under prolonged exposure to UV light.
Q2: What are the expected degradation products of Compound X?
A2: The primary degradation products (DPs) identified are:
-
DP1 (Hydrolytic Product): Formed via ester hydrolysis.
-
DP2 (Oxidative Product): An N-oxide derivative.
-
DP3 (Photolytic Product): A photodegradation product with an altered ring structure.
Researchers should be aware of these potential impurities in their experimental samples.
Q3: How can I minimize the degradation of Compound X during my experiments?
A3: To minimize degradation, it is recommended to:
-
Maintain solutions at a neutral pH (6.5-7.5).
-
Use freshly prepared solutions.
-
Protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Store stock solutions at -20°C or below.
-
Degas solvents to remove dissolved oxygen, especially for long-term experiments.
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays.
-
Possible Cause: Degradation of Compound X in the assay medium.
-
Troubleshooting Steps:
-
Analyze the concentration and purity of Compound X in the assay medium over the time course of the experiment using a validated analytical method (e.g., HPLC-UV).
-
If degradation is observed, consider adjusting the pH of the medium or adding antioxidants (if compatible with the assay).
-
Prepare fresh dilutions of Compound X immediately before use.
-
Issue 2: Appearance of unknown peaks in my chromatogram.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Compare the chromatogram of the sample with that of a freshly prepared standard of Compound X.
-
Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and compare their retention times with the unknown peaks.
-
Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and compare them to the expected masses of DP1, DP2, and DP3.
-
Quantitative Data on Compound X Degradation
Table 1: Degradation of Compound X under Different pH Conditions
| pH | Temperature (°C) | Duration (hours) | Initial Concentration (µM) | Remaining Compound X (%) | DP1 Formed (%) |
| 3.0 | 40 | 24 | 100 | 75.2 | 24.1 |
| 5.0 | 40 | 24 | 100 | 92.8 | 6.9 |
| 7.0 | 40 | 24 | 100 | 99.1 | <1 |
| 9.0 | 40 | 24 | 100 | 68.5 | 30.7 |
Table 2: Effect of Oxidative and Photolytic Stress on Compound X
| Stress Condition | Duration (hours) | Initial Concentration (µM) | Remaining Compound X (%) | Major DP Formed (%) |
| 3% H₂O₂ | 6 | 100 | 82.4 | DP2 (16.8) |
| UV Light (254 nm) | 12 | 100 | 88.1 | DP3 (11.2) |
Experimental Protocols
Protocol 1: Forced Degradation Study of Compound X
Objective: To investigate the stability of Compound X under various stress conditions.
Materials:
-
Compound X
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
pH meter
-
UV lamp
Procedure:
-
Acidic Hydrolysis: Dissolve Compound X in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve Compound X in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve Compound X in 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 6 hours.
-
Photodegradation: Expose a solution of Compound X (1 mg/mL in methanol) to UV light (254 nm) for 12 hours.
-
Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze by HPLC-UV.
Protocol 2: HPLC Method for the Analysis of Compound X and its Degradation Products
Objective: To quantify Compound X and its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 90 | 10 |
| 15 | 40 | 60 |
| 20 | 10 | 90 |
| 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for forced degradation studies of Compound X.
Caption: Hypothetical signaling pathway affected by Compound X and its degradation product.
Validation & Comparative
A Comparative Guide to Selective Glucocorticoid Receptor Modulators: Benchmarking Against Win 45164
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Win 45164 and other selective glucocorticoid receptor modulators (SGRMs). While publicly available quantitative data for this compound is limited, this document summarizes the performance of well-characterized SGRMs and standard glucocorticoids like Dexamethasone and Prednisolone. The included experimental data, protocols, and pathway diagrams offer a framework for evaluating and comparing novel compounds in glucocorticoid receptor (GR) research.
Data Presentation: Quantitative Comparison of Glucocorticoid Receptor Modulators
The following tables summarize key performance indicators for several GR modulators. These metrics are crucial for understanding the potency, efficacy, and selectivity of these compounds.
Note: Extensive searches for publicly available, specific quantitative data for this compound in peer-reviewed literature were unsuccessful. The tables below feature data for commonly studied GR ligands to provide a comparative context.
Table 1: Glucocorticoid Receptor Binding Affinity
This table presents the relative binding affinity (RBA) or inhibition constant (Ki) of various compounds for the glucocorticoid receptor. A lower Ki or higher RBA indicates a stronger binding affinity.
| Compound | Relative Binding Affinity (RBA)¹ | Ki (nM) | Species |
| This compound | Data Not Available | Data Not Available | |
| Dexamethasone | 100 | ~5 | Human |
| Prednisolone | 19 | Data Not Available | Human |
| Fluticasone Propionate | 1775 | Data Not Available | Human |
| Mometasone Furoate | 2244 | Data Not Available | Human |
| Budesonide | 855 | Data Not Available | Human |
| Compound A (CpdA) | Data Not Available | Data Not Available |
¹Relative Binding Affinity is typically determined in competitive binding assays with Dexamethasone set as the reference compound (RBA = 100).
Table 2: In Vitro Efficacy in Transactivation and Transrepression Assays
This table compares the potency of GR modulators in two key functional assays: GRE-mediated transactivation and NF-κB-mediated transrepression. EC50 values represent the concentration of the compound that elicits a half-maximal response in transactivation assays, while IC50 values indicate the concentration that causes 50% inhibition in transrepression assays. A lower value signifies higher potency.
| Compound | GRE-mediated Transactivation (EC50, nM) | NF-κB Transrepression (IC50, nM) | Cell Line |
| This compound | Data Not Available | Data Not Available | |
| Dexamethasone | ~1.8 | ~0.5 | A549 |
| Prednisolone | Data Not Available | Data Not Available | |
| Fluticasone Propionate | ~0.05 | ~0.03 | A549 |
| Compound A (CpdA) | Weak/Partial Agonist | ~10 | Various |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Glucocorticoid Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the glucocorticoid receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the GR in a cytosolic preparation or whole cells.
Methodology:
-
Receptor Preparation:
-
Prepare a cytosolic fraction from a suitable cell line (e.g., A549 human lung carcinoma cells) or tissue expressing GR through homogenization and ultracentrifugation.
-
Determine the protein concentration of the cytosol.
-
-
Assay Setup:
-
In a multi-well plate, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [³H]-dexamethasone.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) or a reference compound (e.g., unlabeled dexamethasone).
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).
-
-
Incubation:
-
Incubate the plate at 4°C for a sufficient period to reach equilibrium (typically 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GRE-Mediated Transactivation Assay
Objective: To measure the ability of a compound to activate gene expression through the glucocorticoid response element (GRE).
Principle: This reporter gene assay utilizes a cell line transfected with a plasmid containing a GRE-driven promoter linked to a reporter gene (e.g., luciferase). Activation of the GR by an agonist leads to the expression of the reporter gene, which can be quantified.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or A549) in appropriate media.
-
Co-transfect the cells with an expression vector for the human GR and a reporter plasmid containing a GRE-luciferase construct. A control plasmid (e.g., Renilla luciferase) can be included for normalization.
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., dexamethasone) for 18-24 hours.
-
Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.
-
If a control plasmid was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control (Renilla) luciferase activity to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression.
-
NF-κB Transrepression Assay
Objective: To assess the ability of a compound to inhibit the activity of the pro-inflammatory transcription factor NF-κB.
Principle: This assay measures the GR-mediated repression of NF-κB-driven gene expression. A reporter gene (e.g., luciferase) is placed under the control of a promoter containing NF-κB binding sites. In the presence of an inflammatory stimulus (e.g., TNF-α), NF-κB is activated and drives reporter gene expression. A GR agonist will repress this expression.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., A549) in appropriate media.
-
Co-transfect the cells with an expression vector for the human GR and a reporter plasmid containing an NF-κB-luciferase construct.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or a reference compound (e.g., dexamethasone) for a defined period (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator, such as TNF-α or IL-1β, for a further 6-8 hours.
-
Include appropriate controls (vehicle, stimulus alone, compound alone).
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the luciferase activity as described for the transactivation assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NF-κB-driven luciferase expression for each concentration of the test compound relative to the stimulated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the stimulated response) using non-linear regression.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of selective glucocorticoid receptor modulators.
Signaling Pathways
Caption: Glucocorticoid Receptor Signaling Pathways.
Experimental Workflows
No Publicly Available Data for "Win 45164" Cross-Reactivity with Steroid Receptors
A comprehensive search for the compound "Win 45164" has yielded no publicly available data regarding its binding affinity or cross-reactivity with steroid receptors. As a result, a comparison guide on this topic cannot be provided at this time.
Extensive searches for "this compound" in scientific literature and chemical databases did not identify a compound with this designation that has been evaluated for its interaction with steroid receptors such as the androgen, glucocorticoid, mineralocorticoid, or progesterone (B1679170) receptors. The "Win" designation is historically associated with compounds from Winthrop-Sterling, and while some "WIN" compounds are known (e.g., WIN 35,428, a dopamine (B1211576) transporter ligand, or WIN 51711, an antiviral), none with the "45164" identifier could be linked to steroid receptor research.
It is possible that "this compound" is an internal, unpublished compound designation, a misnomer, or a typographical error. Without primary data on its binding profile, any comparison of its cross-reactivity would be purely speculative and would not meet the rigorous, data-driven requirements of a scientific comparison guide.
For a comparison guide to be generated, publicly accessible experimental data is essential. This would typically include:
-
Binding Affinity Assays: Quantitative measurements (e.g., Ki, IC50) of the compound's affinity for its primary target receptor and a panel of other steroid receptors.
-
Functional Assays: Data from transactivation or other functional assays to determine if the compound acts as an agonist or antagonist at these receptors.
As no such information for a compound named "this compound" could be located, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible.
Researchers and professionals seeking information on the cross-reactivity of specific compounds are encouraged to consult peer-reviewed pharmacological literature and compound databases with the correct and complete chemical identifier.
A Researcher's Guide to In Vitro Glucocorticoid Receptor Binding Assays: Characterizing Novel Compounds
For researchers and drug development professionals, confirming and characterizing the interaction of a novel compound with the glucocorticoid receptor (GR) is a critical step. While direct binding data for a specific compound designated "Win 45164" is not available in the public domain, this guide provides a comprehensive framework for evaluating any new chemical entity for its potential to bind to and modulate GR activity. This guide compares common in vitro assays, presents data for well-characterized reference compounds, and provides detailed experimental protocols.
Comparative Analysis of Glucocorticoid Receptor Ligands
To objectively assess a novel compound, its binding affinity and functional potency must be compared against established GR ligands. Dexamethasone (B1670325), a potent synthetic agonist, and RU486 (Mifepristone), a well-known antagonist, serve as standard reference compounds. The following table summarizes their typical binding affinities (Ki) and functional potencies (EC50/IC50) from various in vitro assays. A novel compound, designated here as "Compound X," would be evaluated in parallel to determine its profile.
| Compound | Assay Type | Parameter | Reported Value (nM) | Cell Line/System |
| Dexamethasone | Radioligand Binding Assay | Ki | 2.9 - 6.7[1] | Human Recombinant GR / HML cells |
| MMTV-Luciferase Reporter | EC50 (Transactivation) | 8.1 | A549 cells | |
| NF-κB Reporter Assay | IC50 (Transrepression) | 4.5 | A549 cells | |
| RU486 (Mifepristone) | Radioligand Binding Assay | Ki | 10 - 30[2] | Rat Hepatocytes |
| MMTV-Luciferase Reporter | IC50 (Antagonist) | ~1-10 | Various | |
| MMTV-Luciferase Reporter | EC50 (Partial Agonist) | Varies with GR expression[3] | COS-7 cells[3] | |
| Compound X | Radioligand Binding Assay | Ki | To be determined | - |
| MMTV-Luciferase Reporter | EC50/IC50 | To be determined | - |
Note: The reported values can vary depending on the specific experimental conditions, such as the cell line, radioligand concentration, and assay format used.
Key In Vitro Assays for GR Binding and Function
A multi-assay approach is recommended to build a comprehensive profile of a test compound. This typically involves an initial binding assay to determine affinity, followed by functional cell-based assays to assess its agonist or antagonist properties.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the glucocorticoid receptor by quantifying its ability to displace a radiolabeled GR ligand (e.g., [³H]-dexamethasone).
Fluorescence Polarization (FP) Competitor Assay
FP assays offer a non-radioactive alternative to radioligand binding. A fluorescently labeled glucocorticoid ligand (fluoromone) is used. When bound to the larger GR protein, the fluoromone rotates slowly, emitting highly polarized light. A competing compound that displaces the fluoromone results in a decrease in fluorescence polarization.
Cell-Based Reporter Gene Assays
These assays measure the functional consequences of GR binding. Cells are engineered with a reporter gene (e.g., luciferase) under the control of a glucocorticoid response element (GRE).
-
Agonist Mode (Transactivation): Measures the compound's ability to activate the GR and drive the expression of the reporter gene.
-
Antagonist Mode: Measures the compound's ability to block the transactivation induced by a known GR agonist like dexamethasone.
Experimental Protocols
Protocol 1: Whole-Cell Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the GR.
Materials:
-
A549 cells (or other suitable cell line expressing GR).
-
[³H]-dexamethasone (radiolabeled ligand).
-
Unlabeled dexamethasone (for reference).
-
Test compound ("Compound X").
-
Binding buffer.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture A549 cells to approximately 80-90% confluency.
-
Preparation: Harvest and resuspend the cells in a binding buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cells + [³H]-dexamethasone.
-
Non-specific Binding: Cells + [³H]-dexamethasone + a high concentration (e.g., 1000-fold excess) of unlabeled dexamethasone.
-
Competition: Cells + [³H]-dexamethasone + serial dilutions of the test compound or unlabeled dexamethasone.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a filter mat.
-
Quantification: Measure the radioactivity retained on the filter mat using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: MMTV-Luciferase Reporter Gene Assay (Agonist Mode)
Objective: To measure the ability of a test compound to activate GR-mediated gene transcription.
Materials:
-
A549 cells (or other suitable GR-expressing cell line).
-
MMTV-luciferase reporter plasmid.
-
Transfection reagent.
-
Test compound and reference agonist (dexamethasone).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate and allow them to attach overnight.
-
Transfection: Transfect the cells with the MMTV-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After transfection, replace the medium with fresh medium containing serial dilutions of the test compound or dexamethasone. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis: Lyse the cells and add the luciferase assay reagent.
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the log concentration of the compound.
-
Use non-linear regression to determine the EC50 value (the concentration that produces 50% of the maximal response) and the maximum efficacy.
-
Visualizing Pathways and Workflows
Understanding the underlying biological pathway and the experimental process is crucial for interpreting results.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: Workflow for Characterizing a Novel GR Ligand.
References
- 1. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptor antagonism by cyproterone acetate and RU486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glucocorticoid agonist activities of mifepristone (RU486) and progesterone are dependent on glucocorticoid receptor levels but not on EC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Negative Controls in Steroid Signaling Experiments
For researchers, scientists, and drug development professionals, the appropriate selection of negative controls is paramount to the validity and interpretation of experimental data in the study of steroid signaling pathways. An ideal negative control should be structurally related to the active compound but devoid of biological activity in the experimental system. This guide provides a comparative analysis of commonly used antagonists as negative controls for major steroid hormone receptors and discusses the suitability of the glucocorticoid receptor ligand, Win 45164, in this context.
While this compound is a known glucocorticoid receptor (GR) ligand with anti-inflammatory properties, its inherent biological activity makes it unsuitable as a negative control in most steroid signaling experiments. A negative control should ideally not induce any downstream signaling effects, allowing researchers to distinguish between specific receptor-mediated events and non-specific or off-target effects.
This guide will focus on well-characterized antagonists for the progesterone (B1679170) (PR), glucocorticoid (GR), estrogen (ER), and androgen (AR) receptors that are more appropriate for use as negative controls. These include RU486 (Mifepristone), Fulvestrant (ICI 182,780), and Bicalutamide (B1683754).
Comparative Analysis of Steroid Receptor Antagonists as Negative Controls
The selection of a negative control should be based on its binding affinity for the target receptor, its lack of agonist activity, and its specificity. The following table summarizes these key parameters for RU486, Fulvestrant, and Bicalutamide.
| Compound | Primary Target(s) | Mechanism of Action | Binding Affinity (IC50/Ki) | Agonist Activity |
| RU486 (Mifepristone) | Progesterone Receptor (PR), Glucocorticoid Receptor (GR) | Competitive Antagonist | PR: IC50 ≈ 0.2 nM, Ki ≈ 1.9 nM; GR: IC50 ≈ 2.6 nM, Ki ≈ 2 nM[1][2][3] | Partial agonist activity reported under certain conditions[4] |
| Fulvestrant (ICI 182,780) | Estrogen Receptor (ER) | Selective ER Downregulator (SERD) | ERα: IC50 ≈ 0.94 nM, Ki ≈ 0.2 nM[5][6][7][8] | Generally considered a pure antagonist with no significant agonist activity[6][9] |
| Bicalutamide | Androgen Receptor (AR) | Competitive Antagonist | AR: IC50 ≈ 160 nM[10][11] | Partial agonist activity observed in some contexts[12] |
Signaling Pathways and Negative Control Intervention
Steroid hormones elicit their effects by binding to intracellular receptors, which then translocate to the nucleus and act as transcription factors to regulate gene expression. A negative control, such as a receptor antagonist, competes with the natural ligand for binding to the receptor, thereby inhibiting downstream signaling.
Caption: Steroid hormone signaling pathway and antagonist intervention.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor.
Principle: A radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and the concentration at which 50% of the radiolabeled ligand is displaced (IC50) is calculated.
Protocol:
-
Prepare Receptor Source: Homogenize tissues or cells expressing the target receptor in an appropriate buffer. Centrifuge to pellet membranes and resuspend in a binding buffer.[13]
-
Incubation: In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand (e.g., [3H]-dexamethasone for GR), and serial dilutions of the unlabeled test compound (or negative control).[13][14]
-
Equilibration: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.[14][15]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the receptor-bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[13][14]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[13][14]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.[13]
Luciferase Reporter Gene Assay
This assay is used to determine whether a compound acts as an agonist or antagonist of a steroid receptor by measuring its effect on receptor-mediated gene transcription.
Principle: Cells are co-transfected with a vector expressing the steroid receptor of interest and a reporter vector containing a luciferase gene under the control of a promoter with hormone response elements (HREs). Upon agonist binding, the activated receptor binds to the HREs and drives the expression of luciferase. An antagonist will block this effect.
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T or a relevant cancer cell line) in a 96-well plate. Co-transfect the cells with the steroid receptor expression vector and the luciferase reporter vector using a suitable transfection reagent. A vector expressing Renilla luciferase can be co-transfected for normalization.[16][17][18][19]
-
Compound Treatment: After transfection, treat the cells with the agonist (e.g., dexamethasone (B1670325) for GR) in the presence or absence of varying concentrations of the test compound (potential antagonist/negative control). Include a vehicle-only control.[16][17]
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and luciferase expression.[16][19]
-
Cell Lysis: Wash the cells with PBS and add a passive lysis buffer to lyse the cells and release the luciferases.[18][20]
-
Luciferase Activity Measurement: In a luminometer, measure the firefly luciferase activity, followed by the Renilla luciferase activity after adding the respective substrates.[18][20]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. To assess antagonist activity, plot the percentage of inhibition of the agonist-induced luciferase activity against the log concentration of the test compound to determine the IC50 value.[16]
Caption: General workflow for a luciferase reporter gene assay.
Off-Target Effects and Considerations
An important characteristic of a good negative control is minimal off-target activity.
-
RU486 (Mifepristone): While a potent PR and GR antagonist, it can have side effects including cramping, bleeding, and nausea.[21][22][23][24] In a research context, its dual antagonism requires careful experimental design to attribute effects to the correct receptor.
-
Fulvestrant (ICI 182,780): Generally well-tolerated, common side effects include injection site reactions, hot flashes, and nausea.[25][26][27] It has been reported to have off-target effects on G protein-coupled estrogen receptor (GPR30).[28][29]
-
Bicalutamide: Can cause breast tenderness, hot flashes, and, less commonly, liver toxicity.[30][31][32][33][34] It has also been shown to be a potent antagonist of the membrane androgen receptor ZIP9.[35]
Conclusion
The selection of an appropriate negative control is critical for the rigorous investigation of steroid signaling pathways. While this compound is a glucocorticoid receptor ligand, its inherent biological activity precludes its use as a negative control. Instead, well-characterized antagonists such as RU486, Fulvestrant, and Bicalutamide serve as more suitable negative controls for their respective receptors, provided their potential for partial agonism and off-target effects are considered in the experimental design and data interpretation. The experimental protocols provided in this guide offer a framework for quantifying the activity of these and other potential negative control compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glucocorticoid agonist activities of mifepristone (RU486) and progesterone are dependent on glucocorticoid receptor levels but not on EC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. ICI 182,780 | Estrogen and Related Receptor Antagonists: R&D Systems [rndsystems.com]
- 10. apexbt.com [apexbt.com]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Frontiers | Quantitative Evaluation of the Transcriptional Activity of Steroid Hormone Receptor Mutants and Variants Using a Single Vector With Two Reporters and a Receptor Expression Cassette [frontiersin.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. nupas.co.uk [nupas.co.uk]
- 22. 9 Mifepristone and Misoprostol (Abortion Pill) Side Effects - GoodRx [goodrx.com]
- 23. Mifepristone (Mifeprex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 24. drugs.com [drugs.com]
- 25. breastcancer.org [breastcancer.org]
- 26. cancerresearchuk.org [cancerresearchuk.org]
- 27. Fulvestrant (intramuscular route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 28. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 30. oncolink.org [oncolink.org]
- 31. Side effects of bicalutamide - Wikipedia [en.wikipedia.org]
- 32. drugs.com [drugs.com]
- 33. cancerresearchuk.org [cancerresearchuk.org]
- 34. Bicalutamide (Casodex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 35. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
Comparative Analysis of Glucocorticoid Receptor Specificity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a glucocorticoid receptor (GR) ligand is paramount. This guide provides a framework for comparing the binding affinity and functional activity of GR ligands, using the well-characterized compounds Dexamethasone and Mifepristone (RU-486) as examples. While direct comparative data for Win 45164 is not publicly available, this guide outlines the necessary experimental approaches to characterize its GR specificity.
Ligand Binding Affinity Profile
The specificity of a ligand is determined by its binding affinity to the target receptor relative to its affinity for other receptors. An ideal glucocorticoid would exhibit high affinity for the GR with minimal cross-reactivity to other steroid receptors, such as the progesterone (B1679170) (PR), androgen (AR), and mineralocorticoid (MR) receptors.
The following table summarizes the binding affinities (Ki or IC50 values) of Dexamethasone and Mifepristone for various steroid receptors. A lower value indicates a higher binding affinity.
| Compound | Glucocorticoid Receptor (GR) | Progesterone Receptor (PR) | Androgen Receptor (AR) | Mineralocorticoid Receptor (MR) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Dexamethasone | Ki: ~5.5 nM | Low Affinity | Low Affinity | Kd: ~23.9 nM[1] |
| Mifepristone (RU-486) | IC50: 2.6 nM, Ki: ~2 nM[2] | Ki: ~1.9 nM[2] | Weak Antagonist[3] | Data not available |
Note: The binding affinity of Dexamethasone for the mineralocorticoid receptor is approximately 30% of its affinity for the glucocorticoid receptor[1]. Mifepristone exhibits high affinity for both the glucocorticoid and progesterone receptors[2][4]. Progesterone itself is a partial agonist at the GR, with about 35% of the affinity of dexamethasone, and also binds with high affinity to the mineralocorticoid receptor, where it acts as an antagonist[5].
Experimental Protocols
To determine the binding specificity and functional activity of a compound like this compound, the following experimental protocols are essential.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for the glucocorticoid, progesterone, androgen, and mineralocorticoid receptors.
Materials:
-
Cell lines or tissues expressing the receptor of interest (e.g., A549 cells for GR).
-
Radiolabeled ligand (e.g., [³H]-dexamethasone for GR).
-
Unlabeled test compound (e.g., this compound) and reference compounds.
-
Assay buffer (e.g., Tris-HCl with protease inhibitors).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Receptor Source: Prepare a cytosolic extract from the chosen cells or tissues by homogenization and ultracentrifugation.
-
Assay Setup: In a multi-well plate, incubate a fixed concentration of the receptor preparation with a fixed concentration of the radiolabeled ligand.
-
Competition: Add increasing concentrations of the unlabeled test compound to the wells. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled ligand).
-
Incubation: Incubate the plates at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a sigmoidal dose-response curve. The concentration of the competitor that inhibits 50% of the specific binding is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.
Glucocorticoid Receptor Transactivation Assay (Reporter Gene Assay)
This assay measures the functional consequence of ligand binding, determining whether the compound acts as an agonist or an antagonist.
Objective: To determine the half-maximal effective concentration (EC50) for agonist activity or the half-maximal inhibitory concentration (IC50) for antagonist activity of a test compound on GR-mediated gene transcription.
Materials:
-
Mammalian cell line engineered to express the human glucocorticoid receptor.
-
A reporter plasmid containing a GR-responsive promoter element linked to a reporter gene (e.g., luciferase).
-
A control plasmid for normalization of transfection efficiency (e.g., expressing Renilla luciferase).
-
Transfection reagent.
-
Test compound and reference agonist (e.g., dexamethasone) and antagonist (e.g., mifepristone).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells and transfect them with the reporter and control plasmids.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of the test compound. For antagonist testing, co-treat the cells with a fixed concentration of a known GR agonist (e.g., dexamethasone).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. For agonist activity, plot the normalized luciferase activity against the log of the compound concentration to determine the EC50. For antagonist activity, plot the inhibition of agonist-induced luciferase activity against the log of the compound concentration to determine the IC50.
Visualizing Key Pathways and Processes
To better understand the context of these experiments, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for assessing receptor specificity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mifepristone | Progesterone Receptors | Tocris Bioscience [tocris.com]
- 3. [RU 486: current and potential indications. Great expectations and strong resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of progesterone - Wikipedia [en.wikipedia.org]
A Comparative Review of the Synthetic Cannabinoid Agonist WIN 55,212-2
An Objective Analysis of Performance and Experimental Data for Researchers and Drug Development Professionals
The synthetic cannabinoid WIN 55,212-2, an aminoalkylindole derivative, is a potent and widely studied agonist of the cannabinoid receptors CB1 and CB2.[1] Unlike the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), which is a partial agonist, WIN 55,212-2 acts as a full agonist at these receptors.[1][2] This comprehensive guide provides a comparative analysis of WIN 55,212-2's pharmacological properties against other key cannabinoid ligands, supported by experimental data and detailed methodologies.
Comparative Binding Affinities and Functional Efficacy
The affinity (Ki) and efficacy (EC50) of a ligand are critical determinants of its biological activity. WIN 55,212-2 generally exhibits high affinity and potency at both CB1 and CB2 receptors, though its profile varies in comparison to other cannabinoids.
Table 1: Comparative Cannabinoid Receptor Binding Affinities (Ki)
| Compound | Receptor | Ki (nM) | Species | Notes |
| WIN 55,212-2 | CB1 | 1.9 | Human | High affinity, significantly greater than THC.[1] |
| CB2 | 1.2 - 1.7 | Human | High affinity.[3] | |
| CB2 | ~2.3 | Rat | Shows comparable affinity to human CB2 receptors.[4] | |
| Δ⁹-THC | CB1 | 41 | Human | Partial agonist with lower affinity than WIN 55,212-2.[1] |
| CP 55,940 | CB1 | 2.6 | Human | Similar high affinity to WIN 55,212-2.[5] |
| CB2 | 3.7 | Human | Similar high affinity to WIN 55,212-2.[5] | |
| Anandamide (AEA) | CB1/CB2 | - | Human | Endogenous agonist, generally equipotent at both receptors.[5] |
| HU-210 | CB1 | > CB2 | Human | Higher affinity for the CB1 receptor.[5] |
| JWH-015 | CB2 | > CB1 | Human/Rat | Higher affinity for the CB2 receptor.[4] |
Table 2: Comparative Cannabinoid Receptor Functional Efficacy (EC50)
| Compound | Assay | EC50 (nM) | Receptor | Species |
| WIN 55,212-2 | cAMP Inhibition | 11 | CB2 | Human |
| cAMP Inhibition | 330 | CB2 | Rat | |
| GIRK Activation | - | CB1 | - | |
| CP 55,940 | cAMP Inhibition | ~11 | CB2 | Human |
| Anandamide (AEA) | cAMP Inhibition | 230 | CB2 | Human |
Note: Ki and EC50 values can vary between studies due to different experimental conditions, such as radioligand used, cell lines, and assay methodology.[6]
Experimental Protocols
The data presented are derived from established in vitro pharmacological assays. The following are detailed methodologies for two primary experimental protocols used to determine binding affinity and functional efficacy.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from a receptor.
[³⁵S]GTPγS Binding Assay
This functional assay measures the efficacy of an agonist by quantifying its ability to activate G-proteins coupled to the cannabinoid receptor.
Signaling Pathways and Mechanisms of Action
WIN 55,212-2 modulates multiple intracellular signaling pathways, contributing to its diverse pharmacological effects, from analgesia to regulation of cell growth.
G-Protein-Coupled Receptor (GPCR) Signaling
Like other cannabinoids, WIN 55,212-2 primarily signals through G-protein-coupled CB1 and CB2 receptors.[7] These receptors are coupled to inhibitory G-proteins (Gαi/o).
Activation of the Gαi subunit by WIN 55,212-2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[8][9] Additionally, the Gβγ subunit can modulate ion channels, such as activating G-protein-coupled inwardly rectifying K+ (GIRK) channels.[10]
Modulation of MAPK/Akt Signaling
WIN 55,212-2 has been shown to influence cell proliferation, angiogenesis, and apoptosis by modulating key protein kinase pathways, including the MAPK and PI3K/Akt signaling cascades.[7][8] In various cell types, including endometriotic and glioma cells, WIN 55,212-2 can down-regulate the PI3K/Akt and Erk signaling pathways, which are crucial for cell survival.[7][8] This action can lead to an increase in the pro-apoptotic activity of proteins like Bad, ultimately triggering apoptosis.[8]
Interaction with TRPV1 Channels
Interestingly, WIN 55,212-2 can also exert effects independently of CB1/CB2 receptors. It has been shown to directly inhibit the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in nociception.[11] This inhibition is mediated by a calcium-calcineurin-dependent mechanism that dephosphorylates and desensitizes TRPV1, contributing to the peripheral antihyperalgesic effects of WIN 55,212-2.[11]
In Vivo Comparative Studies
In vivo studies provide crucial insights into the physiological and behavioral effects of WIN 55,212-2 compared to other cannabinoids.
-
Antinociception: In models of pain, WIN 55,212-2 has been shown to be a potent analgesic.[1] To achieve the maximum antinociceptive effect in some models, the required doses of THC were sometimes higher than those of WIN 55,212-2.[12]
-
Gastrointestinal Motility: In a comparative study, WIN 55,212-2 was shown to reduce gastric emptying and intestinal transit. The effects of a 5 mg/kg dose of WIN 55,212-2 were comparable to those induced by a much lower 0.1 mg/kg dose of the potent CB1R agonist AM841, though WIN 55,212-2 induced significant central nervous system effects at this dose, unlike AM841.[13]
-
Dopaminergic Interaction: WIN 55,212-2 (2.5 mg/kg) and CP 55,940 (0.1 mg/kg) both significantly attenuated rotational behavior induced by a dopamine (B1211576) D1 agonist, but not a D2 agonist, in a rat model of Parkinson's disease.[14] This suggests a preferential interaction between cannabinoid receptor stimulation and D1 receptor-mediated behavior.[14]
-
Behavioral Models: In a Morris water maze test, WIN 55,212-2 (1 mg/kg) was found to affect adolescent and adult rats differently, primarily by reducing thigmotaxis (wall-hugging behavior) in adolescents rather than affecting spatial memory directly.[2] This highlights a dissociation between the developmental effects of THC and WIN 55,212-2.[2]
References
- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 2. The synthetic cannabinoid WIN 55212-2 differentially modulates thigmotaxis but not spatial learning in adolescent and adult animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 8. Cannabinoids down-regulate PI3K/Akt and Erk signalling pathways and activate proapoptotic function of Bad protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anandamide and WIN 55212-2 inhibit cyclic AMP formation through G-protein-coupled receptors distinct from CB1 cannabinoid receptors in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Ion Channels and Intracellular Signaling Cascades in the Inhibitory Action of WIN 55,212-2 upon Hyperexcitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist AM841 on gastrointestinal motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The cannabinoid agonists WIN 55,212-2 and CP 55,940 attenuate rotational behavior induced by a dopamine D1 but not a D2 agonist in rats with unilateral lesions of the nigrostriatal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Win 45164: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Win 45164, a research-grade glucocorticoid receptor ligand, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound containing detailed disposal instructions is not publicly available, established best practices for the disposal of research chemicals provide a clear and safe path forward.
Core Principle: All chemical waste must be managed through an accredited Environmental Health and Safety (EHS) provider. Never dispose of chemical waste, including this compound, down the drain or in regular trash.
Summary of Known Information
To aid in the proper characterization of this compound for disposal, the following information has been compiled from available chemical databases.
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 83880-39-1 |
| Molecular Formula | C₂₆H₂₇FN₂O₂ |
| Compound Type | Glucocorticoid Receptor Ligand |
| Primary Use | For research use only in studies of inflammatory and neurological diseases. |
Step-by-Step Disposal Protocol for Research Chemicals
The following procedure outlines the standard steps for the safe disposal of research chemicals like this compound where a specific SDS is not available. This process is designed to comply with general laboratory safety standards and regulations.
-
Waste Characterization and Identification:
-
Based on its intended use as a glucocorticoid receptor ligand for research, this compound should be treated as a chemical waste.
-
Consult any internal documentation or supplier information for additional hazard information. In the absence of specific data, treat the substance with caution, assuming it may be hazardous.
-
-
Containerization:
-
Use a designated, chemically compatible, and leak-proof waste container. The container must be in good condition with a secure screw-top cap.
-
Never mix different chemical wastes unless explicitly instructed to do so by your EHS department. For this compound, it is recommended to use a dedicated waste container.
-
If the original container is used for waste accumulation, ensure it is in good condition and properly labeled as "Waste."
-
-
Labeling:
-
Properly label the waste container with a hazardous waste tag provided by your institution's EHS department.
-
The label must include:
-
The full chemical name: "Waste this compound"
-
The CAS Number: "83880-39-1"
-
An accurate estimate of the quantity of waste.
-
The date of accumulation.
-
The associated hazards (if known; if unknown, indicate "Caution: Chemical of Unknown Toxicity").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from drains, and not in a location where it could be easily knocked over.
-
-
Request for Disposal:
-
Once the waste container is ready for disposal, submit a chemical waste pickup request to your institution's EHS department.
-
Follow your institution's specific procedures for submitting this request, which may be through an online portal, email, or paper form.
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of a research chemical like this compound.
Navigating the Handling of Win 45164: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Win 45164, a complex heterocyclic compound. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. A risk assessment should always precede any handling of this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves (double-gloving recommended). | Full-coverage lab coat. | Recommended to be performed in a certified chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is required. |
| Dissolving and Solution Preparation | Chemical splash goggles. | Nitrile or neoprene gloves. | Chemical-resistant lab coat. | All operations should be conducted in a certified chemical fume hood. |
| In-vitro/In-vivo Administration | Chemical splash goggles. | Nitrile or neoprene gloves. | Disposable gown over lab coat. | Work should be performed in a ventilated enclosure or a chemical fume hood. |
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential process for donning and doffing Personal Protective Equipment.
Operational Plan for Safe Handling
-
Engineering Controls: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Spill Response: In the event of a spill, evacuate the immediate area. For small spills, use an absorbent material appropriate for chemical spills. For larger spills, follow your institution's emergency procedures. All personnel involved in the cleanup must wear appropriate PPE.
Disposal Plan: Managing Waste Streams
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Caption: Workflow for the safe disposal of this compound and associated waste.
Waste Segregation and Labeling:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled hazardous liquid waste container. Due to the presence of fluorine, check with your institution's environmental health and safety (EHS) office for any specific disposal requirements for halogenated waste.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container.
Decontamination: All non-disposable equipment, such as glassware and spatulas, should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous liquid waste.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the novel compound this compound and ensure a safe and compliant laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
